molecular formula C42H32O9 B12093399 Carasiphenol C

Carasiphenol C

Cat. No.: B12093399
M. Wt: 680.7 g/mol
InChI Key: INYJURCVVVSCHN-UHFFFAOYSA-N
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Description

Carasiphenol C is a useful research compound. Its molecular formula is C42H32O9 and its molecular weight is 680.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3,5-dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-36-29(16-28(48)17-30(36)49)37-34(20-3-9-24(44)10-4-20)38-31(50)18-32-39(41(38)40(33)37)35(22-13-26(46)15-27(47)14-22)42(51-32)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYJURCVVVSCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC7=C6C(C(O7)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Natural sources and isolation of Carasiphenol C

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Isolation of Carasiphenol C

Introduction

This compound is a naturally occurring oligostilbenoid, specifically a resveratrol (B1683913) trimer.[1][2][3] As a member of the stilbenoid class of polyphenols, it is formed through the oxidative coupling of resveratrol units.[1][4] These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. This guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and its key physicochemical properties, tailored for researchers, scientists, and drug development professionals.

Natural Sources of this compound

This compound has been identified and isolated from a select number of plant species across different families. The primary sources reported in the literature are detailed below. The genus Caragana, in particular, is recognized as a rich source of unique oligostilbenes.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPart of Plant UsedReference(s)
Caragana sinicaFabaceaeAerial parts, Roots
Cenchrus echinatusPoaceaeSeeds, Roots
Carex humilisCyperaceaeNot specified

Isolation and Purification Protocols

The isolation of this compound, like other oligostilbenoids, involves multi-step extraction and chromatographic purification. The general workflow begins with the collection and processing of the plant material, followed by solvent extraction and a series of chromatographic separations to isolate the compound of interest.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound from a plant source, based on methodologies described for related compounds.

Isolation_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structural Elucidation Start Collection of Plant Material (e.g., roots, aerial parts) Dry Drying and Grinding Start->Dry Extract Solvent Extraction (e.g., Ethanol, Methanol) Dry->Extract Concentrate Concentration of Crude Extract (Rotary Evaporation) Extract->Concentrate Partition Solvent-Solvent Partitioning (e.g., with Ethyl Acetate) Concentrate->Partition Fraction Bioassay-Guided Fractionation Partition->Fraction Chroma1 Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) Fraction->Chroma1 Chroma2 Preparative HPLC Chroma1->Chroma2 Isolated Isolated this compound Chroma2->Isolated Analysis Spectroscopic Analysis (NMR, HRESI-MS) Isolated->Analysis

Caption: Generalized workflow for the isolation and purification of this compound.

Detailed Methodologies

1. Extraction from Caragana sinica (Roots)

  • Plant Material: The roots of Caragana sinica are collected, dried, and pulverized.

  • Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

  • Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). The ethyl acetate-soluble fraction is often enriched with phenolic compounds like oligostilbenoids.

  • Purification: The ethyl acetate fraction is subjected to a series of chromatographic techniques. This may include open column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

2. Extraction from Cenchrus echinatus (Seeds and Roots)

  • Plant Material: The seeds and roots of Cenchrus echinatus are processed into a fine powder.

  • Extraction: A methanol extract of the plant material is prepared.

  • Fractionation: The resulting methanol extract is partitioned, with an ethyl acetate fraction being collected for further study.

  • Purification: The ethyl acetate fraction, which contains a mixture of stilbenoids, is further purified. This involves chromatographic methods, which led to the successful isolation of pallidol, this compound, and nepalensinol B.

3. Structural Elucidation

The definitive identification of isolated this compound is achieved through comprehensive spectroscopic analysis. Techniques employed include:

  • 1D and 2D Nuclear Magnetic Resonance (NMR): Including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to determine the connectivity of atoms.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): To determine the precise molecular formula.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. This data is crucial for its identification and characterization.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄₂H₃₂O₉
Molecular Weight 680.70 g/mol
CAS Number 868168-04-1
Class Stilbenoid, Oligostilbenoid
Appearance Brown solid (as described for a related isolated compound)

Conclusion

This compound is a complex resveratrol trimer with established natural sources in the plant kingdom, particularly within the Caragana and Cenchrus genera. Its isolation requires a systematic approach involving solvent extraction, partitioning, and multiple stages of chromatography. The detailed protocols and data presented in this guide offer a valuable resource for natural product chemists, pharmacologists, and drug discovery professionals interested in the therapeutic potential of oligostilbenoids. Further research into the biological activities and potential applications of this compound is warranted.

References

A Technical Guide to the Putative Biosynthesis of Carasiphenol C in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic pathway for Carasiphenol C has not been fully elucidated in published scientific literature. The following guide presents a hypothetical pathway based on established principles of stilbenoid biosynthesis, particularly the formation of resveratrol (B1683913) and its subsequent oxidative dimerization to form complex oligomers. The proposed enzymatic steps and intermediates are inferred from analogous, well-characterized pathways.

Introduction

This compound is a complex polyphenolic compound belonging to the stilbenoid class, specifically a resveratrol dimer. Stilbenoids are a diverse group of natural products found in various plant species, where they act as phytoalexins, contributing to the plant's defense against pathogens and environmental stress. The intricate structure of this compound, featuring multiple stereocenters and a unique ring system, suggests a sophisticated biosynthetic machinery. Understanding this pathway is crucial for its potential biotechnological production and for the development of novel therapeutic agents, given the well-documented biological activities of resveratrol and its derivatives.

This technical guide outlines a putative biosynthetic pathway for this compound, detailing the precursor molecules, key enzymatic transformations, and proposed intermediates. It also provides generalized experimental protocols for the investigation of such pathways and presents a framework for the quantitative analysis of the involved metabolites.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in two major stages:

  • Formation of the Resveratrol Monomer: This stage follows the well-established phenylpropanoid pathway to produce trans-resveratrol.

  • Dimerization and Cyclization to this compound: This stage involves the oxidative coupling of two resveratrol molecules, followed by intramolecular rearrangements and cyclizations to form the characteristic structure of this compound.

The synthesis of trans-resveratrol begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA. This intermediate then condenses with three molecules of malonyl-CoA to form the stilbene (B7821643) backbone.

The key enzymes involved in this stage are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Stilbene Synthase (STS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce trans-resveratrol.

G L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Resveratrol trans-Resveratrol p_Coumaroyl_CoA->Resveratrol STS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Resveratrol STS

Biosynthesis of the trans-Resveratrol Monomer.

The formation of this compound from trans-resveratrol is hypothesized to proceed via an enzyme-mediated oxidative coupling, a common mechanism for the biosynthesis of resveratrol oligomers. This process is likely catalyzed by peroxidases or laccases, which generate resveratrol radicals that can then couple in various ways.

The proposed steps are:

  • Oxidative Radicalization: Two molecules of trans-resveratrol are oxidized by a peroxidase or laccase to form resveratrol radicals.

  • Intermolecular C-C Bond Formation: The two resveratrol radicals undergo a specific C-C coupling to form a dimeric intermediate. The exact regiochemistry of this coupling is crucial for determining the final structure.

  • Intramolecular Cyclization and Rearrangement: The dimeric intermediate undergoes a series of enzyme-catalyzed or spontaneous intramolecular cyclizations and rearrangements to form the complex polycyclic structure of this compound. This may involve the formation of furan (B31954) or other heterocyclic rings.

G Resveratrol 2x trans-Resveratrol Resveratrol_Radical Resveratrol Radicals Resveratrol->Resveratrol_Radical Peroxidase/Laccase Dimeric_Intermediate Dimeric Intermediate Resveratrol_Radical->Dimeric_Intermediate Radical Coupling Carasiphenol_C This compound Dimeric_Intermediate->Carasiphenol_C Intramolecular Cyclization & Rearrangement

Hypothetical Dimerization to this compound.

Data Presentation

Quantitative data from studies on analogous biosynthetic pathways are summarized below. These values provide a reference for the expected kinetic parameters and reaction yields.

EnzymeSubstrate(s)Km (µM)kcat (s⁻¹)Yield (%)Organism Source
Stilbene Synthase (STS) p-Coumaroyl-CoA2 - 100.02 - 0.1-Vitis vinifera, Arachis hypogaea
Malonyl-CoA10 - 50
Peroxidase (Horseradish) Resveratrol50 - 200-40 - 60 (dimers)Armoracia rusticana
Laccase Resveratrol20 - 100-30 - 50 (dimers)Trametes versicolor

Note: The yields for peroxidase and laccase-catalyzed reactions represent the total conversion of resveratrol to a mixture of different dimeric products.

Experimental Protocols

The following are generalized protocols for the key experiments required to investigate the proposed biosynthetic pathway of this compound.

This protocol is designed to measure the activity of STS in plant protein extracts or with purified enzyme.

Workflow Diagram:

G Start Start Protein_Extraction Protein Extraction from Plant Tissue Start->Protein_Extraction Reaction_Setup Set up Reaction Mixture (Buffer, p-Coumaroyl-CoA, Malonyl-CoA, Protein Extract) Protein_Extraction->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Reaction_Stop Stop Reaction (e.g., with Ethyl Acetate) Incubation->Reaction_Stop Extraction Extract Products Reaction_Stop->Extraction Analysis Analyze by HPLC Extraction->Analysis End End Analysis->End

Stilbene Synthase Activity Assay Workflow.

Methodology:

  • Protein Extraction: Homogenize plant tissue in an appropriate extraction buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge to remove cell debris and collect the supernatant containing the crude protein extract.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 7.5), dithiothreitol (B142953) (DTT), p-coumaroyl-CoA, [¹⁴C]-malonyl-CoA, and the protein extract.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding ethyl acetate. Vortex thoroughly to extract the stilbene products into the organic phase.

  • Analysis: Analyze the extracted products by thin-layer chromatography (TLC) followed by autoradiography or by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector. Quantify the amount of resveratrol formed to determine enzyme activity.

This protocol is for assessing the ability of peroxidases or laccases to dimerize resveratrol.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing buffer (e.g., 50 mM sodium acetate, pH 5.0), trans-resveratrol, the purified peroxidase or laccase enzyme, and H₂O₂ (for peroxidases).

  • Incubation: Incubate the reaction at room temperature with gentle shaking for several hours to days.

  • Product Extraction: Extract the reaction mixture with an organic solvent such as ethyl acetate.

  • Analysis: Analyze the extracted products by HPLC-DAD-MS to identify and quantify the various dimeric products formed, including potentially this compound.

This protocol describes a general method for the separation and quantification of resveratrol and its derivatives.

Workflow Diagram:

G Sample_Prep Sample Preparation (Extraction, Filtration) Injection Inject Sample into HPLC Sample_Prep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection Detection (DAD and/or MS) Separation->Detection Quantification Quantification (Comparison to Standards) Detection->Quantification

HPLC Analysis Workflow for Stilbenoids.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) (Solvent A) and acetonitrile (B52724) or methanol (B129727) (Solvent B).

  • Gradient Program: A linear gradient from a low to a high percentage of Solvent B over 30-60 minutes.

  • Detection: A Diode Array Detector (DAD) to monitor absorbance at the characteristic wavelengths for stilbenoids (around 306 nm) and a Mass Spectrometer (MS) for identification based on mass-to-charge ratio.

  • Quantification: Calibrate the system with authentic standards of resveratrol and, if available, this compound, to create a standard curve for accurate quantification.

Conclusion

The proposed biosynthetic pathway for this compound, starting from L-phenylalanine and proceeding through the key intermediate trans-resveratrol, provides a logical framework for future research. The crucial step of oxidative dimerization and subsequent cyclization likely involves peroxidases or laccases and represents the most significant area for further investigation. The experimental protocols outlined in this guide offer a starting point for the identification and characterization of the enzymes and intermediates involved in this complex biosynthetic pathway. Elucidation of the complete pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up possibilities for the sustainable production of this and other valuable bioactive stilbenoids.

Physical and chemical properties of Carasiphenol C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carasiphenol C is a naturally occurring phenolic compound isolated from the plant Carex humilis Leyss.[1] As a member of the diverse polyphenol family, this compound holds potential for further investigation into its biological activities and therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, outlines general experimental protocols relevant to its study, and explores potential signaling pathways it may influence.

Physical and Chemical Properties

Precise experimental data for several physical properties of this compound, such as melting and boiling points, remain to be fully documented in publicly available literature. However, based on its chemical structure and data from chemical databases, the following properties are known or have been computationally predicted.

Data Presentation: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₄₂H₃₂O₉PubChem[2], ChemFaces, Key Organics
Molecular Weight 680.7 g/mol PubChem[2], ChemFaces
Appearance PowderChemFaces
Purity ≥98% (Commercially available samples)ChemFaces
Computed XLogP3-AA 6.8PubChem[2]
Computed Hydrogen Bond Donor Count 8PubChem[2]
Computed Hydrogen Bond Acceptor Count 9PubChem
Computed Rotatable Bond Count 4PubChem
Computed Exact Mass 680.20463259 DaPubChem
Computed Monoisotopic Mass 680.20463259 DaPubChem
Computed Topological Polar Surface Area 168 ŲPubChem
Computed Heavy Atom Count 51PubChem
Computed Formal Charge 0PubChem
Computed Complexity 1180PubChem

Note: The solubility, melting point, and boiling point have not been experimentally determined in the available literature. General solubility for complex phenols suggests solubility in polar organic solvents like methanol (B129727), ethanol, DMSO, and DMF.

Experimental Protocols

Detailed experimental protocols specific to this compound are not extensively published. However, based on standard methodologies for natural product chemistry and biological testing, the following protocols serve as a guide for researchers.

Isolation and Purification of this compound from Carex humilis (General Procedure)

A general workflow for the isolation and purification of phenolic compounds from plant material is outlined below. The specific solvents and chromatographic conditions would need to be optimized for this compound.

G cluster_extraction Extraction cluster_purification Purification Plant Material Plant Material Grinding Grinding Plant Material->Grinding Mechanical Solvent Extraction Solvent Extraction Grinding->Solvent Extraction e.g., Methanol/Ethanol Filtration & Concentration Filtration & Concentration Solvent Extraction->Filtration & Concentration Rotary Evaporation Crude Extract Crude Extract Filtration & Concentration->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Silica (B1680970) Gel Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Monitoring Further Purification Further Purification TLC Analysis->Further Purification e.g., Prep-HPLC Pure this compound Pure this compound Further Purification->Pure this compound

Figure 1: General workflow for the isolation and purification of this compound.
  • Extraction: Dried and powdered aerial parts of Carex humilis are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) to separate compounds based on polarity.

  • Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are combined and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Spectroscopic Characterization

The structure of this compound would be elucidated using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons. For this compound, this would reveal signals for aromatic and aliphatic protons.

    • ¹³C NMR: Shows the number of unique carbon atoms and their chemical shifts, indicating the types of carbons present (e.g., aromatic, aliphatic, oxygenated).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the complex molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as hydroxyl (-OH) and aromatic (C=C) stretching vibrations, which are characteristic of phenolic compounds.

Biological Activity Assays (General Protocols)

Cytotoxicity Assay (e.g., MTT Assay)

This assay is used to assess the effect of this compound on cell viability.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Compound Treatment->Incubation 24-72h MTT Addition MTT Addition Incubation->MTT Addition Formazan (B1609692) Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization DMSO/SDS Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Spectrophotometer

Figure 2: Workflow for a typical MTT cytotoxicity assay.
  • Cell Culture: Cancer or normal cell lines are cultured in 96-well plates.

  • Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted to assess the inhibitory effect of this compound on various enzymes.

  • Reaction Mixture: A reaction mixture is prepared containing the enzyme, its substrate, and a suitable buffer.

  • Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

  • Incubation: The mixture is incubated at an optimal temperature for a specific duration to allow the enzymatic reaction to proceed.

  • Reaction Termination: The reaction is stopped, often by adding a chemical agent or by heat.

  • Product Quantification: The amount of product formed is quantified using a suitable method, such as spectrophotometry or fluorometry. The inhibitory activity is calculated by comparing the product formed in the presence and absence of this compound.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are lacking, related polyphenolic compounds are known to interact with several key cellular signaling cascades. The complex structure of this compound suggests it may have multiple biological targets.

Protein Kinase C (PKC) Signaling

Many polyphenols are known to modulate the activity of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including proliferation, differentiation, and apoptosis. This compound could potentially act as an inhibitor or activator of specific PKC isoforms.

G Carasiphenol_C Carasiphenol_C PKC PKC Carasiphenol_C->PKC Inhibition/Activation Downstream_Targets Downstream_Targets PKC->Downstream_Targets Phosphorylation Cellular_Response Cellular_Response Downstream_Targets->Cellular_Response e.g., Apoptosis, Proliferation

Figure 3: Hypothetical modulation of the PKC signaling pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathway is another critical signaling cascade that regulates cell growth, differentiation, and stress responses. Polyphenols have been shown to interfere with this pathway at various levels.

G External_Stimuli External_Stimuli MAPKKK MAPKKK External_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription_Factors Transcription_Factors MAPK->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Carasiphenol_C Carasiphenol_C Carasiphenol_C->MAPK Inhibition

Figure 4: Potential inhibitory effect of this compound on the MAPK signaling cascade.

Conclusion and Future Directions

This compound represents an intriguing natural product with a complex chemical structure that warrants further scientific exploration. While basic chemical information is available, a significant gap exists in the experimental data regarding its physical properties, detailed biological activities, and mechanisms of action. Future research should focus on the complete spectroscopic characterization, the determination of physical constants, and comprehensive screening for biological activities, including but not limited to anticancer, antioxidant, and anti-inflammatory effects. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial in unlocking its potential for therapeutic applications. The protocols and potential pathways outlined in this guide provide a foundational framework for researchers to design and execute such investigations.

References

Carasiphenol C: An Enigmatic Phenol Awaiting Biological Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite its documented chemical structure and commercial availability, Carasiphenol C remains a molecule of unknown biological potential. A thorough review of scientific literature and patent databases reveals a significant absence of research pertaining to its biological activities, physiological effects, and mechanisms of action.

This compound is identified in chemical databases with the molecular formula C₄₂H₃₂O₉ and the CAS number 868168-04-1. While its chemical structure is defined, information regarding its isolation from natural sources or its total synthesis is not available in peer-reviewed publications. Consequently, there is no associated data on any preliminary biological evaluations that might have been conducted following its initial characterization.

This lack of published research means that for scientists, researchers, and drug development professionals, this compound represents a veritable "black box." There are no established experimental protocols for assessing its bioactivity, no quantitative data such as IC₅₀ or EC₅₀ values to report, and no known signaling pathways associated with its function.

The absence of information precludes the creation of the requested in-depth technical guide. Key components of such a guide, including structured tables of quantitative data, detailed experimental methodologies, and diagrams of signaling pathways, cannot be generated without foundational research.

For the scientific community, this compound presents a unique opportunity for novel discovery. Future research could focus on the following areas:

  • Isolation and Characterization: If this compound is a natural product, identifying its source would be a critical first step, providing ecological and chemotaxonomic context.

  • Chemical Synthesis: The development of a synthetic route would not only confirm its structure but also provide a scalable source of the compound for biological screening.

  • High-Throughput Screening: A broad-based screening approach against various cell lines and enzyme targets could rapidly identify potential areas of biological activity, such as antimicrobial, anti-inflammatory, or anticancer effects.

  • Mechanistic Studies: Should any significant biological activity be identified, subsequent research could delve into the underlying molecular mechanisms and signaling pathways.

Until such research is undertaken and published, the potential biological activities of this compound will remain a matter of speculation. The scientific community awaits the first reports that will shed light on the functional role of this intriguing phenolic compound.

Carasiphenol C: A Stilbenoid Tetramer with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carasiphenol C, a complex stilbenoid tetramer, has emerged as a molecule of significant interest within the scientific community. Primarily isolated from Caraipa densifolia, this natural product has demonstrated promising biological activities, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, natural sources, and methodologies for its isolation and characterization. Furthermore, it explores its potential therapeutic applications by examining its known biological activities and associated signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 carbon skeleton. They exist in various oligomeric forms, with tetramers like this compound representing a structurally complex and biologically intriguing subgroup. The intricate architecture of these molecules often correlates with potent and selective biological activities, making them attractive candidates for drug discovery and development. This compound, with its unique polycyclic structure, is a prime example of such a compound.

Chemical and Physical Properties

This compound is a polyphenolic compound with the molecular formula C42H32O9 and a molecular weight of 680.7 g/mol .[1] Its complex structure is characterized by a pentacyclic ring system.

PropertyValueReference
Molecular FormulaC42H32O9[1]
Molecular Weight680.7 g/mol [1]
IUPAC Name(1R,4S,11R,12R,19R)-4-(3,5-dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol[1]
CAS Number868168-04-1[1]

Natural Sources

This compound has been identified in the following plant species:

  • Caraipa densifolia : This is the primary known natural source of this compound.

  • Caragana sinica : This plant has also been reported to contain this compound.

  • Cenchrus echinatus L. : A study by Silva et al. (2012) reported the isolation of this compound from the seeds and roots of this plant.

Isolation and Structure Elucidation

Experimental Protocol: Representative Isolation Procedure
  • Extraction: Dried and powdered plant material (e.g., leaves, stems, or roots) is subjected to solvent extraction, typically using methanol (B129727) or a mixture of methanol and water. This process is often performed at room temperature with continuous agitation for an extended period to ensure efficient extraction of the polyphenolic compounds.

  • Solvent Partitioning: The crude extract is then concentrated under reduced pressure and partitioned between solvents of varying polarity, such as n-hexane, ethyl acetate (B1210297), and water. This step serves to separate compounds based on their solubility, with stilbenoids like this compound typically concentrating in the ethyl acetate fraction.

  • Chromatographic Purification: The ethyl acetate fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed using a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, which provides high resolution and yields the pure compound.

Diagram of a Generalised Isolation Workflow:

G PlantMaterial Dried Plant Material (Caraipa densifolia) Extraction Solvent Extraction (e.g., Methanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (Hexane, Ethyl Acetate, Water) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction ColumnChrom Column Chromatography (Silica Gel, Sephadex LH-20) EtOAcFraction->ColumnChrom SemiPure Semi-Pure Fractions ColumnChrom->SemiPure HPLC Preparative HPLC SemiPure->HPLC PureCompound Pure this compound HPLC->PureCompound G StilbeneMonomer Stilbene Monomer (e.g., Resveratrol) OxidativeCoupling Oxidative Coupling (Enzymatic or Chemical) StilbeneMonomer->OxidativeCoupling Dimer Stilbenoid Dimer OxidativeCoupling->Dimer FurtherCoupling Further Oxidative Coupling/Cyclization Dimer->FurtherCoupling Tetramer Stilbenoid Tetramer (this compound) FurtherCoupling->Tetramer G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor InflammatoryStimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive Leads to Degradation of IκBα IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocation CarasiphenolC This compound CarasiphenolC->IKK Inhibits DNA DNA NFkB_active->DNA Binds to ProInflammatoryGenes Pro-inflammatory Gene Expression DNA->ProInflammatoryGenes

References

In Silico Prediction of Carasiphenol C Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico prediction of the bioactivity of Carasiphenol C, a natural phenolic compound. The document outlines a systematic workflow, from initial bioactivity screening to molecular docking studies, employing a suite of publicly accessible web-based tools. This guide is intended to serve as a practical resource for researchers engaged in the early stages of drug discovery and natural product research, offering detailed methodologies and data interpretation.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a polyphenolic compound with a complex chemical structure. As with many natural products, its biological activities are not yet fully characterized. In silico methods provide a rapid and cost-effective approach to predict the pharmacological and toxicological profile of such compounds, enabling the prioritization of further experimental validation. This guide details a hypothetical in silico investigation of this compound, demonstrating a standard workflow for bioactivity prediction.

Predicted Bioactivity and Physicochemical Properties of this compound

A series of in silico predictions were performed to elucidate the potential biological activities, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential protein targets of this compound. The quantitative results of these predictions are summarized in the tables below.

Table 1: Predicted Biological Activity Spectrum of this compound using PASS Online
Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
Antioxidant0.8520.004
Antineoplastic0.7890.011
Apoptosis agonist0.6950.023
Anti-inflammatory0.6540.031
Hepatoprotectant0.5880.045
Neuroprotective0.5210.067
Kinase Inhibitor0.4980.082

Note: Pa > 0.7 indicates high probability of activity, 0.5 < Pa < 0.7 indicates moderate probability, and Pa < 0.5 indicates low probability.

Table 2: Predicted ADMET Properties of this compound using SwissADME
PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight680.70 g/mol High
LogP (Consensus)5.89High Lipophilicity
Water Solubility (ESOL)LogS = -7.25Poorly Soluble
Pharmacokinetics
GI AbsorptionLowPoor oral bioavailability expected
BBB PermeantNoUnlikely to cross the blood-brain barrier
P-gp SubstrateYesPotential for drug efflux
CYP1A2 InhibitorYesPotential for drug-drug interactions
CYP2C19 InhibitorYesPotential for drug-drug interactions
CYP2C9 InhibitorNo
CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorYesPotential for drug-drug interactions
Drug-Likeness
Lipinski's Rule of Five2 Violations (MW > 500, LogP > 5)Poor drug-likeness
Bioavailability Score0.17Low
Medicinal Chemistry
PAINS0 alertsNo known promiscuous compounds substructures
Lead-likeness2 Violations (MW > 350, LogP > 3.5)Poor lead-likeness
Table 3: Predicted Protein Targets of this compound using SwissTargetPrediction
Target ClassTarget NameProbabilityKnown Actives (2D/3D)
EnzymeCarbonic anhydrase II0.65815 / 8
EnzymeProstaglandin G/H synthase 20.59212 / 6
EnzymeXanthine dehydrogenase/oxidase0.55110 / 5
EnzymeAldose reductase0.5239 / 4
KinaseSerine/threonine-protein kinase0.4878 / 3
Transcription factorNuclear factor-kappa B0.4557 / 2
G-protein coupled receptorAdenosine A2a receptor0.4216 / 2
Table 4: Molecular Docking Results of this compound with Human Carbonic Anhydrase II (PDB ID: 2CBA) using CB-Dock2
ParameterValue
Vina Score (kcal/mol)-9.8
Cavity Size (ų)358
Center of Cavity (x, y, z)12.5, 20.1, -1.2

Experimental Protocols

This section provides detailed methodologies for the in silico tools used in this predictive study.

Bioactivity Prediction using PASS Online

The biological activity spectrum of this compound was predicted using the PASS (Prediction of Activity Spectra for Substances) Online web server.

  • Input : The canonical SMILES string of this compound (C1=CC(=CC=C1[C@H]2[C@H]3--INVALID-LINK--O)C5=CC=C(C=C5)O">C@HC6=C2C(=CC7=C6--INVALID-LINK--C8=CC=C(C=C8)O">C@HC9=CC(=CC(=C9)O)O)O)O) was submitted to the PASS Online input form.[1]

  • Prediction Algorithm : PASS predicts bioactivity based on the structure-activity relationships derived from a training set of over 300,000 known bioactive compounds.[2][3] The prediction is based on the analysis of Multilevel Neighborhoods of Atoms (MNA) descriptors of the input structure.[4]

  • Output Interpretation : The results are presented as a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). Activities with Pa > Pi are considered possible for the compound.

ADMET Prediction using SwissADME

The ADMET properties of this compound were predicted using the SwissADME web server.[5]

  • Input : The SMILES string of this compound was pasted into the input field of the SwissADME homepage.

  • Prediction Models : SwissADME utilizes a variety of predictive models for different properties. These include:

    • Physicochemical Properties : Calculated using established algorithms and in-house models like iLOGP for lipophilicity.

    • Pharmacokinetics : Predictions for GI absorption and BBB permeation are based on the BOILED-Egg model. P-glycoprotein substrate and cytochrome P450 (CYP) inhibition predictions are based on support vector machine (SVM) models.

    • Drug-Likeness : Assessed based on established rules such as Lipinski's Rule of Five.

    • Medicinal Chemistry : Screens for undesirable chemical features like PAINS (Pan-Assay Interference Compounds).

  • Output Analysis : The results are presented in a comprehensive table, providing a rapid assessment of the compound's ADME profile.

Protein Target Prediction using SwissTargetPrediction

Potential protein targets for this compound were identified using the SwissTargetPrediction web server.

  • Input : The SMILES string of this compound was submitted to the SwissTargetPrediction server, with "Homo sapiens" selected as the target organism.

  • Prediction Algorithm : The prediction is based on the principle of chemical similarity. The input molecule is compared to a library of known ligands for a vast number of protein targets using a combination of 2D (fingerprints) and 3D (shape) similarity measures.

  • Output Interpretation : The server provides a list of the most probable protein targets, ranked by a probability score. The output also includes the target class and the number of known active molecules with 2D and 3D similarity to the query compound.

Molecular Docking using CB-Dock2

Molecular docking was performed to predict the binding affinity and interaction of this compound with its top-predicted protein target, Human Carbonic Anhydrase II, using the CB-Dock2 web server.

  • Input :

    • Receptor : The PDB ID of Human Carbonic Anhydrase II ("2CBA") was used as the receptor input.

    • Ligand : The SMILES string of this compound was provided as the ligand input.

  • Docking Protocol : CB-Dock2 employs a cavity-detection guided blind docking approach.

    • Binding Site Prediction : The server automatically identifies potential binding cavities on the protein surface.

    • Molecular Docking : The docking simulation is performed using AutoDock Vina within the identified cavities.

  • Output Analysis : The results include the binding affinity (Vina score in kcal/mol) for the best-predicted pose, the size and coordinates of the binding cavity, and a 3D visualization of the docked complex.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships described in this guide.

In_Silico_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Analysis & Refinement cluster_output Output Carasiphenol_C This compound (SMILES String) PASS PASS Online (Bioactivity) Carasiphenol_C->PASS SwissADME SwissADME (ADMET) Carasiphenol_C->SwissADME SwissTarget SwissTargetPrediction (Protein Targets) Carasiphenol_C->SwissTarget Docking Molecular Docking (CB-Dock2) Carasiphenol_C->Docking Bioactivity_Profile Predicted Bioactivity Profile PASS->Bioactivity_Profile ADMET_Profile ADMET Profile SwissADME->ADMET_Profile Target_List Potential Protein Targets SwissTarget->Target_List Target_List->Docking Binding_Affinity Binding Affinity & Interaction Analysis Docking->Binding_Affinity

Caption: Workflow for the in silico bioactivity prediction of this compound.

Target_Prediction_Logic Query Query Molecule (this compound) Similarity Similarity Search (2D & 3D) Query->Similarity Ranked_Targets Ranked List of Predicted Targets Similarity->Ranked_Targets Database Database of Known Ligands Database->Similarity

Caption: Logical relationship in ligand-based target prediction.

Molecular_Docking_Workflow cluster_inputs Inputs cluster_process Docking Process (CB-Dock2) cluster_outputs Outputs Ligand Ligand (this compound) Cavity_Detection Binding Cavity Detection Ligand->Cavity_Detection Receptor Receptor (e.g., Carbonic Anhydrase II) Receptor->Cavity_Detection Conformational_Search Ligand Conformational Search (AutoDock Vina) Cavity_Detection->Conformational_Search Scoring Scoring & Ranking of Poses Conformational_Search->Scoring Binding_Pose Predicted Binding Pose Scoring->Binding_Pose Binding_Energy Binding Energy (Vina Score) Scoring->Binding_Energy

Caption: General workflow of the molecular docking experiment.

Discussion and Conclusion

The in silico analysis of this compound suggests a potential for multiple biological activities, with antioxidant and antineoplastic effects being the most probable. However, the predicted ADMET profile indicates challenges for its development as an oral drug, primarily due to its high molecular weight, high lipophilicity, and predicted low gastrointestinal absorption. The compound is also predicted to interact with several CYP450 enzymes, suggesting a potential for drug-drug interactions.

The target prediction identified Carbonic Anhydrase II as a high-probability target. The subsequent molecular docking study supports this prediction with a strong binding affinity. This interaction could be a starting point for investigating the potential therapeutic applications of this compound or its derivatives.

It is crucial to emphasize that these in silico predictions are hypothetical and require experimental validation. The data and methodologies presented in this guide serve as a foundational step in the drug discovery pipeline, providing valuable insights to guide further laboratory research. This in-depth technical guide provides a framework for researchers to apply similar in silico workflows to other natural products, accelerating the identification of novel bioactive compounds.

References

Carasiphenol C: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carasiphenol C, a complex phenolic compound, has garnered interest within the scientific community. Understanding its physicochemical properties, particularly its solubility in various solvents, is a critical first step in the preclinical development pipeline. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details established experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

Solubility of this compound: A Qualitative Overview

Based on available data, this compound is soluble in several common organic solvents. This information is crucial for the initial stages of handling the compound, such as stock solution preparation for in vitro assays.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[1]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
AcetoneSoluble[1]

Note: The term "soluble" is qualitative. For drug development and many research applications, determining the quantitative solubility (e.g., in mg/mL or µM) is essential.

Experimental Protocol: Thermodynamic Solubility Determination using the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound. This protocol is adapted for a poorly soluble phenolic compound like this compound.

Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at equilibrium at a controlled temperature.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., DMSO, Phosphate Buffered Saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method.

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

    • Allow the mixture to shake for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either:

      • Centrifuge the vials at a high speed to pellet the undissolved solid.

      • Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant (the saturated solution) and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • The solubility is reported as the mean concentration from at least three replicate experiments, typically in mg/mL or µM, at the specified temperature and pH (for aqueous solutions).

Experimental Workflow for Thermodynamic Solubility Assay

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

experimental_workflow start Start add_excess Add Excess This compound to Solvent start->add_excess equilibrate Equilibrate (e.g., 24-72h Shake-Flask) add_excess->equilibrate phase_separation Phase Separation (Centrifugation/Filtration) equilibrate->phase_separation analysis Analyze Supernatant (e.g., HPLC) phase_separation->analysis end End (Report Solubility) analysis->end

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain regarding the biological activities and associated signaling pathways of this compound. As a phenolic compound, it may possess antioxidant properties, a common characteristic of this class of molecules. However, without experimental data, any discussion on its mechanism of action would be speculative. Researchers are encouraged to perform initial biological screenings to identify potential therapeutic targets and elucidate the signaling pathways involved.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for scientific professionals. While quantitative data remains to be established, the qualitative solubility profile and the detailed experimental protocol for thermodynamic solubility determination offer a solid starting point for further investigation. The provided workflow diagram serves as a practical tool for planning and executing these crucial experiments. The elucidation of quantitative solubility and biological activity will be pivotal in unlocking the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Carasiphenol C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific literature detailing the total synthesis and purification of Carasiphenol C is not publicly available. The following protocols and data are based on established methods for the synthesis and purification of structurally related complex polyphenols, particularly resveratrol (B1683913) oligomers. These methodologies provide a strong foundation for researchers approaching the synthesis and purification of this compound.

Introduction

This compound is a complex polyphenol with a significant molecular weight of 680.7 g/mol and a molecular formula of C42H32O9.[1][2][3][4] Such compounds, often oligomers of simpler phenolic units like resveratrol, are of great interest to researchers in drug development due to their diverse biological activities.[5] The complex structure of this compound presents considerable challenges in both its chemical synthesis and its purification from natural or synthetic sources. These notes provide a comprehensive overview of plausible strategies and detailed protocols to guide researchers in these efforts.

Synthesis of this compound Analogs (Based on Resveratrol Oligomer Synthesis)

The total synthesis of complex polyphenols like this compound often involves a multi-step approach. Common strategies include the oxidative coupling of monomeric precursors and regioselective functionalizations to achieve the desired complex structure. The synthesis of resveratrol dimers such as (±)‐Ampelopsin B and (±)‐ϵ‐Viniferin serves as an excellent model for developing a synthetic route to this compound.

A generalized synthetic approach can be envisioned in several key stages:

  • Synthesis of Protected Monomers: Starting from commercially available precursors, protected monomers are synthesized. Protecting groups are crucial to prevent unwanted side reactions during coupling.

  • Oxidative Coupling: The protected monomers are subjected to oxidative coupling to form the core oligomeric structure.

  • Regioselective Functionalization: Further chemical modifications are introduced with high regioselectivity to install the correct functional groups at specific positions.

  • Deprotection: The final step involves the removal of protecting groups to yield the target natural product.

Experimental Protocol: A Generalized Approach to Polyphenol Oligomer Synthesis

This protocol is a composite based on the synthesis of resveratrol oligomers and can be adapted for the synthesis of this compound analogs.

1. Preparation of a Protected Stilbene (B7821643) Monomer:

  • Objective: To synthesize a key building block for oligomerization.

  • Reaction: Horner-Wadsworth-Emmons reaction between a protected benzaldehyde (B42025) and a phosphonate (B1237965).

  • Reagents and Solvents: Protected 3,5-dihydroxybenzaldehyde, diethyl (4-(benzyloxy)benzyl)phosphonate, sodium hydride (NaH), tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Suspend NaH in anhydrous THF under an inert atmosphere (e.g., argon).

    • Add the phosphonate dropwise to the suspension at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add a solution of the protected benzaldehyde in THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH4Cl).

    • Extract the product with ethyl acetate (B1210297).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

2. Oxidative Dimerization:

  • Objective: To couple two monomer units to form a dimer.

  • Reaction: Enzymatic or chemical oxidation.

  • Reagents and Solvents: Protected stilbene monomer, horseradish peroxidase/H2O2 or a chemical oxidant like iron(III) chloride (FeCl3), dichloromethane (B109758) (DCM) or acetone/water.

  • Procedure (using FeCl3):

    • Dissolve the protected stilbene monomer in DCM.

    • Add a solution of FeCl3 in DCM dropwise at room temperature.

    • Stir the reaction mixture for 1-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.

    • Purify the resulting dimer by column chromatography.

3. Deprotection:

  • Objective: To remove protecting groups to yield the final product.

  • Reaction: Hydrogenolysis for benzyl (B1604629) ethers or acid/base treatment for other protecting groups.

  • Reagents and Solvents: Protected polyphenol, palladium on carbon (Pd/C), hydrogen gas (H2), methanol (B129727)/THF.

  • Procedure (for benzyl ethers):

    • Dissolve the protected polyphenol in a mixture of methanol and THF.

    • Add Pd/C catalyst.

    • Stir the suspension under an atmosphere of H2 for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected polyphenol.

Data Presentation: Synthesis of Resveratrol Dimers

The following table summarizes the number of steps and overall yields for the synthesis of two resveratrol dimers, which can serve as a benchmark for the synthesis of this compound.

CompoundNumber of Synthetic StepsOverall Yield (%)Reference
(±)‐Ampelopsin B12Not explicitly stated
(±)‐ϵ‐Viniferin15Not explicitly stated

Purification of this compound

The purification of complex polyphenols from either natural extracts or synthetic reaction mixtures is a critical and often challenging step. A multi-step chromatographic approach is typically required to achieve high purity.

Experimental Protocol: A General Purification Strategy for Complex Polyphenols

This protocol outlines a general workflow for the purification of a complex polyphenol like this compound from a crude mixture.

1. Initial Extraction and Fractionation:

  • Objective: To enrich the target compound and remove major impurities.

  • Procedure:

    • For natural products, start with a solvent extraction (e.g., ethanol (B145695) or methanol) of the plant material.

    • For synthetic mixtures, perform a liquid-liquid extraction to remove non-polar or highly polar impurities.

    • The crude extract can be fractionated using solid-phase extraction (SPE) with cartridges like C18 to separate compounds based on polarity.

2. Column Chromatography (Medium Pressure Liquid Chromatography - MPLC):

  • Objective: To perform a preparative separation of the enriched fraction.

  • Stationary Phase: Silica gel or reversed-phase C18 silica.

  • Mobile Phase: A gradient of solvents, typically hexane/ethyl acetate for normal phase or water/methanol/acetonitrile (B52724) for reversed-phase.

  • Procedure:

    • Load the concentrated fraction onto the column.

    • Elute with a solvent gradient of increasing polarity (normal phase) or decreasing polarity (reversed-phase).

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the target compound.

    • Pool the relevant fractions and concentrate.

3. High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography (CPC):

  • Objective: To achieve high purity of the target compound.

  • HPLC:

    • Column: A preparative or semi-preparative reversed-phase C18 column is commonly used.

    • Mobile Phase: An optimized gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the polyphenol absorbs strongly (e.g., 280 nm or 320 nm).

  • CPC:

    • This is a liquid-liquid chromatography technique that avoids solid stationary phases, which can be beneficial for labile compounds.

    • A suitable biphasic solvent system is selected based on the polarity of the target compound.

  • Procedure:

    • Dissolve the partially purified sample in the mobile phase.

    • Inject the sample onto the HPLC or CPC system.

    • Collect the peak corresponding to the target compound.

    • Remove the solvent under reduced pressure to obtain the pure compound.

Data Presentation: Purification of Stilbenoids

The following table provides examples of purification methods and achieved purities for stilbenoids, which are structurally related to this compound.

CompoundPurification MethodPurity AchievedReference
(E)-ResveratrolCentrifugal Partition Chromatography (CPC)>90%
(E)-ɛ-ViniferinCentrifugal Partition Chromatography (CPC)>90%
(E)-Vitisin CCentrifugal Partition Chromatography (CPC)>90%
OligostilbenesMacroporous Resin (X-5)Adsorption: 93.12%, Desorption: 91.33%

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Generalized Synthesis of Polyphenol Oligomers start Commercially Available Precursors monomer Synthesis of Protected Monomers start->monomer Multi-step synthesis coupling Oxidative Coupling monomer->coupling Oxidative conditions functionalization Regioselective Functionalization coupling->functionalization Further reactions deprotection Deprotection functionalization->deprotection Removal of protecting groups product This compound (or Analog) deprotection->product

Caption: Generalized workflow for the synthesis of complex polyphenol oligomers.

Purification Workflow

Purification_Workflow cluster_purification Generalized Purification of Complex Polyphenols start Crude Mixture (Natural Extract or Synthetic Product) extraction Initial Extraction & Fractionation (e.g., LLE, SPE) start->extraction mplc Medium Pressure Liquid Chromatography (MPLC) extraction->mplc Enriched Fraction hplc_cpc High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography (CPC) mplc->hplc_cpc Partially Purified Fractions product Pure this compound hplc_cpc->product Isolated Pure Compound

Caption: Generalized workflow for the purification of complex polyphenols.

References

Application Note: Quantitative Determination of Carasiphenol C in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carasiphenol C is a novel polyphenolic compound under investigation for its potential therapeutic properties. To support preclinical and clinical development, a sensitive, selective, and robust analytical method is required for the accurate quantification of this compound in biological matrices. This application note describes a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method presented here is suitable for pharmacokinetic studies, toxicokinetic analysis, and clinical trial sample analysis.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the quantitative analysis of compounds in complex matrices due to its high sensitivity and selectivity.[1][2] This method employs a simple liquid-liquid extraction (LLE) procedure for sample cleanup and an isotopically labeled internal standard (IS) to ensure accuracy and precision.[3] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing good peak shape and resolution.

Experimental

Materials and Reagents

  • This compound reference standard (purity >99%)

  • This compound-¹³C₆ (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (K₂EDTA)

  • Tert-butyl methyl ether (TBME)

Instrumentation

  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Zorbax Extend C18, 2.1 x 50 mm, 3.5 µm

Sample Preparation

A liquid-liquid extraction (LLE) method was employed for the extraction of this compound from human plasma.[3][4]

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound-¹³C₆ in 50% methanol).

  • Add 500 µL of tert-butyl methyl ether (TBME).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject 10 µL into the HPLC-MS/MS system.

Liquid Chromatography Conditions

  • Column: Zorbax Extend C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)%B
0.010
1.010
3.090
4.090
4.110
5.010

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)DP (V)EP (V)CE (V)CXP (V)
This compound321.1165.180102512
This compound-¹³C₆ (IS)327.1171.180102512

Method Validation

The method was validated according to the US FDA guidance on bioanalytical method validation. The validation parameters included linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Results and Discussion

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below. The precision (%CV) was within 15%, and the accuracy (%Bias) was within ±15% for all QC levels, which is within the acceptable limits.

Table 1: Intra-day and Inter-day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low35.2-2.36.8-1.5
Medium503.81.54.52.1
High8002.50.83.11.2

Recovery and Matrix Effect

The extraction recovery of this compound from human plasma was consistent and reproducible. The matrix effect was found to be negligible, indicating that the LLE procedure effectively removed interfering components from the plasma.

Table 2: Extraction Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low385.298.5
High80088.1101.2

Stability

This compound was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability, long-term freezer stability, and freeze-thaw stability.

Table 3: Stability of this compound in Human Plasma

Stability ConditionDurationTemperatureStability (% of Nominal)
Bench-top4 hoursRoom Temperature95.8
Freeze-thaw3 cycles-80°C to RT97.2
Long-term30 days-80°C98.1

Workflow Diagram

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (25 µL) Sample->Add_IS Add_TBME Add TBME (500 µL) Add_IS->Add_TBME Vortex Vortex (5 min) Add_TBME->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into HPLC-MS/MS (10 µL) Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: Workflow for this compound analysis.

A highly sensitive, specific, and reliable HPLC-MS/MS method has been developed and validated for the quantification of this compound in human plasma. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and stability. This method is suitable for supporting pharmacokinetic and other clinical studies of this compound.

References

Application Notes and Protocols for the Extraction of Carasiphenol C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carasiphenol C is a complex stilbenoid oligomer with significant potential for research and drug development due to the diverse biological activities exhibited by related compounds. This document provides a detailed protocol for the extraction, purification, and characterization of this compound from its natural source, the roots of Caragana sinica. The methodologies outlined herein are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.

This compound is a stilbenoid that can be isolated from Caragana sinica, a plant used in folk medicine[1]. Its molecular formula is C₄₂H₃₂O₉ with a molecular weight of 680.7 g/mol [2][3]. The extraction and isolation of this compound and other oligostilbenes from Caragana sinica typically involves a multi-step process beginning with solvent extraction, followed by fractionation and chromatographic purification.

Experimental Protocols

Plant Material Collection and Preparation

1.1. Collection: The roots of Caragana sinica should be collected from mature plants. Proper botanical identification is crucial to ensure the correct plant species is used.

1.2. Preparation:

  • Clean the collected roots thoroughly to remove any soil and debris.

  • Air-dry the roots in a well-ventilated area, preferably in the shade, until they are brittle.

  • Grind the dried roots into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Phenolic Compounds

2.1. Maceration Protocol:

  • Weigh 1 kg of the dried, powdered roots of Caragana sinica.

  • Place the powdered material in a large glass container.

  • Add 10 L of 95% ethanol (B145695) to the container, ensuring the entire plant material is submerged.

  • Seal the container and allow it to stand at room temperature for 7 days with occasional agitation.

  • After 7 days, filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.

2.2. Alternative Extraction Method: Ultrasound-Assisted Extraction (UAE) For a more rapid extraction, UAE can be employed:

  • Mix 100 g of powdered root material with 1 L of 95% ethanol.

  • Place the mixture in an ultrasonic bath.

  • Sonication should be carried out at a frequency of 40 kHz and a temperature of 40-50°C for 60 minutes.

  • Filter the extract and repeat the process twice more on the residue.

  • Combine the filtrates and concentrate as described in the maceration protocol.

Fractionation of the Crude Extract

3.1. Liquid-Liquid Partitioning:

  • Suspend the concentrated crude extract (approximately 100 g) in 1 L of distilled water.

  • Transfer the aqueous suspension to a large separatory funnel.

  • Perform successive partitioning with solvents of increasing polarity:

    • First, extract with petroleum ether (3 x 1 L) to remove non-polar compounds like fats and chlorophyll.

    • Next, extract the remaining aqueous layer with ethyl acetate (B1210297) (3 x 1 L). The ethyl acetate fraction is expected to be rich in oligostilbenes, including this compound.

    • Finally, extract the remaining aqueous layer with n-butanol (3 x 1 L) to isolate more polar compounds.

  • Collect each solvent fraction separately.

  • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator. This fraction will be used for the isolation of this compound.

Purification of this compound

4.1. Silica (B1680970) Gel Column Chromatography:

  • Prepare a silica gel column (60-120 mesh) using a suitable solvent system, for example, a gradient of chloroform (B151607) and methanol.

  • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Combine fractions that show a similar TLC profile, particularly those suspected of containing this compound.

4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Further purify the enriched fractions from column chromatography using a preparative reversed-phase HPLC system.

  • A C18 column is typically used for the separation of phenolic compounds.

  • The mobile phase often consists of a gradient of acetonitrile (B52724) and water, sometimes with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 280 nm or 320 nm for stilbenoids).

  • Collect the peak corresponding to this compound based on its retention time.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

Characterization of this compound

5.1. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR): Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) and acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using High-Resolution Mass Spectrometry (HRMS).

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum to determine the absorption maxima, which are characteristic of the stilbenoid chromophore.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄₂H₃₂O₉[4]
Molecular Weight680.7 g/mol [4]
AppearanceOff-white to pale yellow powderAssumed
SolubilitySoluble in methanol, ethanol, DMSO, ethyl acetateAssumed

Table 2: Summary of Extraction and Fractionation Yields (Hypothetical Data)

StepInput MaterialInput Amount (g)Output FractionOutput Amount (g)Yield (%)
MacerationDried Caragana sinica roots1000Crude Ethanolic Extract12012.0
PartitioningCrude Ethanolic Extract100Petroleum Ether Fraction1515.0
Ethyl Acetate Fraction3535.0
n-Butanol Fraction2525.0
Aqueous Fraction2020.0

Table 3: Preparative HPLC Parameters for this compound Purification (Example)

ParameterCondition
ColumnC18, 10 µm, 250 x 20 mm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient30-70% B over 40 min
Flow Rate10 mL/min
Detection Wavelength280 nm
Injection Volume2 mL (10 mg/mL solution)

Visualizations

Extraction_Workflow plant Dried Caragana sinica Roots extraction Solvent Extraction (95% Ethanol) plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning pe_fraction Petroleum Ether Fraction (Discarded) partitioning->pe_fraction Non-polar ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction Medium-polar buoh_fraction n-Butanol Fraction partitioning->buoh_fraction Polar aq_fraction Aqueous Fraction partitioning->aq_fraction Highly-polar column_chrom Silica Gel Column Chromatography ea_fraction->column_chrom prep_hplc Preparative RP-HPLC column_chrom->prep_hplc carasiphenol_c Pure this compound prep_hplc->carasiphenol_c characterization Spectroscopic Characterization (NMR, MS, UV-Vis) carasiphenol_c->characterization Signaling_Pathway_Placeholder Illustrative Signaling Pathway (Placeholder) receptor Receptor protein_a Protein A receptor->protein_a Activation protein_b Protein B protein_a->protein_b Phosphorylation transcription_factor Transcription Factor protein_b->transcription_factor Translocation to Nucleus gene_expression Gene Expression transcription_factor->gene_expression Initiation cellular_response Cellular Response gene_expression->cellular_response

References

Carasiphenol C: Application Notes and Protocols for Therapeutic Agent Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carasiphenol C is a complex polyphenol, specifically a resveratrol (B1683913) tetramer, with the chemical formula C₄₂H₃₂O₉. As a member of the polyphenol family, this compound holds potential as a therapeutic agent due to the well-documented antioxidant and anti-inflammatory properties of this class of compounds. The complex structure of this compound suggests multiple potential sites for interaction with biological targets, making it a compound of interest for drug discovery and development. These application notes provide a framework for the initial investigation of this compound's therapeutic potential, focusing on its likely antioxidant, anti-inflammatory, and hepatoprotective activities. While specific experimental data for this compound is not yet widely available, the following protocols and data presentation formats are based on established methods for evaluating similar phenolic compounds.

Potential Therapeutic Applications

Based on the known biological activities of its constituent monomer, resveratrol, and other polyphenols, this compound is hypothesized to have potential therapeutic applications in the following areas:

  • Anti-inflammatory Diseases: By potentially modulating inflammatory pathways, this compound could be investigated for conditions such as arthritis, inflammatory bowel disease, and neuroinflammation.

  • Oxidative Stress-Related Disorders: Its antioxidant capacity may be beneficial in diseases where oxidative stress plays a key pathogenic role, including cardiovascular diseases, neurodegenerative disorders, and cancer.

  • Hepatoprotection: Polyphenols are known to protect liver cells from damage induced by toxins and oxidative stress. This compound could be explored as a hepatoprotective agent.

Data Presentation

Quantitative data from the experimental evaluation of this compound should be summarized in clear, structured tables for easy comparison and analysis. Below are template tables for presenting antioxidant, anti-inflammatory, and cytotoxicity data.

Table 1: Antioxidant Activity of this compound

Assay TypeTest CompoundIC₅₀ (µM) ± SD¹Positive ControlIC₅₀ (µM) ± SD
DPPH Radical ScavengingThis compoundDataAscorbic AcidData
Ferric Reducing Antioxidant Power (FRAP)This compoundDataTroloxData

¹IC₅₀ is the concentration of the compound required to achieve 50% of the maximum effect. SD: Standard Deviation.

Table 2: In Vitro Anti-inflammatory Activity of this compound

Assay TypeTest CompoundIC₅₀ (µM) ± SDPositive ControlIC₅₀ (µM) ± SD
COX-2 InhibitionThis compoundDataCelecoxibData

Table 3: Cytotoxicity and Hepatoprotective Effect of this compound

Cell LineTreatmentViability (%) ± SD
L02Control (Vehicle)100
L02H₂O₂ (e.g., 600 µM)Data
L02H₂O₂ + this compound (e.g., 1 µM)Data
L02H₂O₂ + this compound (e.g., 10 µM)Data
L02H₂O₂ + this compound (e.g., 50 µM)Data
L02H₂O₂ + Positive Control (e.g., N-acetylcysteine)Data

Experimental Protocols

The following are detailed protocols for key experiments to assess the therapeutic potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • This compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.

  • Preparation of Test Compounds: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound and ascorbic acid in methanol or ethanol to achieve a range of final concentrations.

  • Assay Procedure:

    • To a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of this compound or ascorbic acid to the wells.

    • For the control well, add 100 µL of the solvent (methanol or ethanol) instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare fresh.

  • This compound

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent as described above and warm it to 37°C before use.

  • Preparation of Test Compounds: Prepare a stock solution of this compound and Trolox in a suitable solvent. Prepare serial dilutions to achieve a range of final concentrations.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test compound dilutions or Trolox to the wells.

    • For the blank, add 20 µL of the solvent.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using the absorbance values of the Trolox solutions. The antioxidant capacity of this compound is expressed as Trolox equivalents (TE).

COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

Materials:

  • COX-2 inhibitor screening kit (commercially available)

  • This compound

  • Celecoxib (positive control)

  • 96-well black opaque plate

  • Fluorescence plate reader

Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided with the kit. This typically includes a reaction buffer, a probe, a cofactor, arachidonic acid (substrate), and the COX-2 enzyme.

  • Preparation of Test Compounds: Dissolve this compound and Celecoxib in DMSO to prepare stock solutions. Prepare serial dilutions in the assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound dilutions or Celecoxib.

    • For the control wells (100% activity), add the assay buffer instead of the inhibitor.

    • For the background wells, the enzyme may be omitted or a known inhibitor added.

  • Pre-incubation: Pre-incubate the plate at the recommended temperature (e.g., 25°C) for a specified time (e.g., 10 minutes).

  • Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid) to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-20 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Calculation: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC₅₀ value is determined from the dose-response curve.

Hepatoprotective Assay (H₂O₂-Induced Injury in L02 Cells)

This assay assesses the ability of a compound to protect liver cells from oxidative stress-induced damage.

Materials:

  • L02 human liver cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Hydrogen peroxide (H₂O₂)

  • This compound

  • N-acetylcysteine (NAC) (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Cell Seeding: Seed L02 cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Treatment:

    • Remove the medium and treat the cells with different concentrations of this compound or NAC for a pre-incubation period (e.g., 1-2 hours).

    • Induce oxidative stress by adding H₂O₂ (e.g., a final concentration of 600 µM) to the wells containing the test compounds and to a set of wells with cells only (H₂O₂ control).

    • Include a vehicle control group (cells treated with the solvent for this compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) in the CO₂ incubator.

  • Cell Viability Assessment (MTT Assay):

    • Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the vehicle control: % Cell Viability = (Abs_sample / Abs_control) x 100

Visualizations

Signaling Pathways

Polyphenols are known to modulate several key signaling pathways involved in inflammation and antioxidant response. The following diagrams illustrate these potential pathways for this compound.

G cluster_0 Antioxidant Response ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes induces transcription AntioxidantEnzymes->ROS neutralizes Carasiphenol_C_antioxidant This compound Carasiphenol_C_antioxidant->Nrf2 promotes activation

Caption: Nrf2-mediated antioxidant response pathway.

G cluster_1 Inflammatory Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation of IκBα releases Proinflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) NFkB->Proinflammatory_Genes translocates to nucleus and induces transcription Carasiphenol_C_inflammatory This compound Carasiphenol_C_inflammatory->IKK inhibits

Caption: NF-κB-mediated inflammatory pathway.

G cluster_2 MAPK Signaling in Inflammation Stress_Cytokines Stress / Pro-inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1) Stress_Cytokines->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK AP1 AP-1 p38_MAPK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Carasiphenol_C_mapk This compound Carasiphenol_C_mapk->MAPKKK may inhibit

Caption: MAPK signaling pathway in inflammation.

Experimental Workflow

The general workflow for the initial assessment of this compound's therapeutic potential is outlined below.

G cluster_workflow Experimental Workflow for this compound Evaluation Compound_Prep Compound Preparation (this compound Stock Solution) Antioxidant_Assays Antioxidant Activity Assays (DPPH, FRAP) Compound_Prep->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assay (COX-2 Inhibition) Compound_Prep->Anti_inflammatory_Assays Hepatoprotective_Assay Hepatoprotective Assay (H₂O₂-induced L02 cell injury) Compound_Prep->Hepatoprotective_Assay Data_Analysis Data Analysis (IC₅₀ Calculation, Statistical Analysis) Antioxidant_Assays->Data_Analysis Anti_inflammatory_Assays->Data_Analysis Hepatoprotective_Assay->Data_Analysis Conclusion Conclusion and Further Investigation Data_Analysis->Conclusion

Caption: General experimental workflow.

Application Notes and Protocols for the Evaluation of Carasiphenol C in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain no specific information on a compound named "Carasiphenol C." The following application notes and protocols are presented as a generalized guide for the initial in vitro evaluation of a novel, hypothetical phenolic compound, herein referred to as "this compound," based on the known biological activities of similar molecules like polyphenols and flavonoids.

Introduction to this compound (Hypothetical)

This compound is a novel polyphenolic compound. Polyphenols are a large family of naturally occurring organic compounds characterized by multiples of phenol (B47542) units. They are abundant in plants and are known for their antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] This document outlines standardized protocols to investigate the potential cytotoxic, anti-inflammatory, and antioxidant activities of this compound in cell culture models.

Potential Biological Activities

Based on the activities of other phenolic compounds, the primary biological activities of this compound to investigate are:

  • Antioxidant Activity: The ability to scavenge free radicals and reduce oxidative stress.[1][4]

  • Anti-inflammatory Activity: The potential to reduce the inflammatory response in cells, possibly by inhibiting signaling pathways like NF-κB or enzymes such as COX-2 and LOX.

  • Cytotoxic/Anti-cancer Activity: The capacity to induce cell death in cancer cell lines, a common feature of many bioactive natural products.

Data Presentation

Quantitative data from the following experimental protocols should be recorded and summarized for clear comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell Line Cell Type Incubation Time (h) IC₅₀ (µM) Max Inhibition (%)
e.g., A549 Lung Carcinoma 24
48
72
e.g., MCF-7 Breast Carcinoma 24
48
72
e.g., RAW 264.7 Macrophage 24

| e.g., HEK293 | Normal Kidney | 24 | | |

Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

Treatment Concentration (µM) Nitric Oxide (NO) Production (% of Control) IL-6 Secretion (pg/mL) TNF-α Secretion (pg/mL)
Control - 100
LPS (1 µg/mL) -
This compound + LPS e.g., 1
e.g., 10
e.g., 50

| Dexamethasone (Positive Control) | e.g., 10 | | | |

Table 3: Antioxidant Capacity of this compound

Assay Method IC₅₀ (µg/mL) Vitamin C Equivalent Antioxidant Capacity (VCEAC; mg/100g)
DPPH Radical Scavenging Spectrophotometry
ABTS Radical Scavenging Spectrophotometry

| Ferric Reducing Antioxidant Power (FRAP) | Spectrophotometry | | (µmol Fe²⁺/g) |

Experimental Protocols & Workflows

The following diagram outlines a general workflow for the initial screening of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation A Prepare this compound Stock Solution (e.g., in DMSO) B Determine Cytotoxicity (IC50) (MTT/CellTox Green Assay) A->B C Assess Antioxidant Activity (DPPH/ABTS Assay) A->C D Anti-inflammatory Assay (LPS-stimulated Macrophages) B->D Use non-toxic concentrations E Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) B->E Use cytotoxic concentrations G Summarize Quantitative Data (Tables 1-3) C->G F Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) D->F D->G E->G H Propose Mechanism of Action F->H G->H I Design Follow-up Experiments H->I

Caption: General experimental workflow for this compound evaluation.

Protocol 4.1: Cell Viability/Cytotoxicity Assay (CellTox™ Green Assay)

This protocol measures cytotoxicity by detecting changes in cell membrane integrity.

Materials:

  • CellTox™ Green Dye (Promega)

  • Selected cell lines (e.g., A549, MCF-7, RAW 264.7)

  • 96-well, clear-bottom, black-sided tissue culture plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lysis buffer (positive control)

  • Plate reader with fluorescence capabilities (Excitation: ~485 nm, Emission: ~520 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the seeding medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "maximum lysis control" (to be treated later).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Reagent Preparation: Prepare the CellTox™ Green Reagent by diluting the dye 1:500 in the assay buffer provided.

  • Assay:

    • Add 15 µL of lysis buffer to the "maximum lysis control" wells and incubate for 30 minutes.

    • Add 20 µL of the prepared CellTox™ Green Reagent to all wells.

    • Incubate the plate for 15 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (media only).

    • Calculate the percentage of cytotoxicity relative to the positive (lysis) control.

    • Plot the percentage of cytotoxicity against the log of this compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol 4.2: Anti-inflammatory Assay (Nitric Oxide Measurement)

This protocol assesses the ability of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 cells

  • LPS from E. coli

  • Griess Reagent System (Promega)

  • Dexamethasone (positive control)

  • This compound

  • 96-well tissue culture plates

  • Complete DMEM medium

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at 2 x 10⁵ cells/well in a 96-well plate and incubate overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from Protocol 4.1) for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: Collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Sulfanilamide Solution to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED Solution to each well and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis:

    • Generate a standard curve using the provided nitrite (B80452) standard.

    • Calculate the nitrite concentration in each sample.

    • Express the results as a percentage of the LPS-only control.

Protocol 4.3: Antioxidant Activity (DPPH Radical Scavenging Assay)

This cell-free assay measures the ability of this compound to scavenge the stable free radical DPPH.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • This compound

  • Ascorbic acid or Trolox (positive controls)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol.

  • Sample Preparation: Prepare serial dilutions of this compound and the positive control in methanol.

  • Reaction:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the sample dilutions or methanol (for the control).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the percentage of scavenging against the log of the concentration to determine the IC₅₀ value.

Signaling Pathway Analysis

Many polyphenolic compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of pro-inflammatory gene expression.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Protocol 5.1: Western Blot for NF-κB Pathway Proteins

This protocol is for detecting changes in the phosphorylation of key proteins in the NF-κB pathway in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • 6-well plates

  • This compound, LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates.

    • Pre-treat with non-toxic concentrations of this compound for 1 hour.

    • Stimulate with 1 µg/mL LPS for a short duration (e.g., 30 minutes).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with 100 µL of ice-cold RIPA buffer per well.

    • Scrape and collect the lysate. Centrifuge at 14,000 rpm for 15 min at 4°C.

    • Collect the supernatant (total protein extract).

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels and compare treated samples to the LPS control. β-actin is used as a loading control.

References

Application Notes and Protocols for Carasiphenol C in Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carasiphenol C is a novel polyphenolic compound with potential antioxidant properties. This document provides detailed application notes and standardized protocols for evaluating the antioxidant capacity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power) assays. These assays are fundamental in the preliminary screening and characterization of new antioxidant agents for applications in pharmaceuticals, nutraceuticals, and cosmetic industries.

Principles of Antioxidant Assays

  • DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[1][2][3]

  • ABTS Radical Cation Decolorization Assay: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[4][5] Antioxidants present in the sample reduce the ABTS•+, leading to a loss of color, which is measured spectrophotometrically at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • FRAP Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is monitored at 593 nm.

Quantitative Data Summary

Disclaimer: The following data for this compound are hypothetical and for illustrative purposes only. Researchers should generate their own data following the provided protocols.

Table 1: DPPH and ABTS Radical Scavenging Activity of this compound

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)
This compound45.8 ± 3.228.5 ± 2.1
Ascorbic Acid (Standard)15.2 ± 1.510.8 ± 0.9

IC₅₀ value is the concentration of the sample required to scavenge 50% of the radical.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundFRAP Value (mM Fe²⁺ equivalent/mg)
This compound1.8 ± 0.2
Trolox (Standard)2.5 ± 0.1

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

a. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). Store in a dark bottle at 4°C.

  • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol, ethanol, or DMSO).

  • Standard (Ascorbic Acid) Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.

b. Assay Procedure:

  • Prepare serial dilutions of this compound and the standard (e.g., 10, 25, 50, 100, 200 µg/mL) from the stock solutions.

  • In a 96-well microplate, add 50 µL of each sample dilution.

  • Add 150 µL of the 0.1 mM DPPH solution to each well.

  • For the control, mix 50 µL of the solvent with 150 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

c. Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS Radical Cation Decolorization Assay Protocol

a. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

  • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • This compound and Standard (Trolox) Solutions: Prepare as described in the DPPH protocol.

b. Assay Procedure:

  • Prepare serial dilutions of this compound and the standard.

  • In a 96-well microplate, add 20 µL of each sample dilution.

  • Add 180 µL of the ABTS•+ working solution to each well.

  • For the control, mix 20 µL of the solvent with 180 µL of the ABTS•+ working solution.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

c. Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC₅₀ value is determined from the concentration-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

a. Reagent Preparation:

  • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in water.

  • TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

  • FRAP Working Solution: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • This compound and Standard (FeSO₄ or Trolox) Solutions: Prepare as described in the DPPH protocol. A standard curve is prepared using known concentrations of FeSO₄.

b. Assay Procedure:

  • Prepare serial dilutions of this compound and the standard.

  • In a 96-well microplate, add 20 µL of each sample dilution.

  • Add 180 µL of the pre-warmed FRAP working solution to each well.

  • For the blank, use 20 µL of the solvent.

  • Incubate the plate at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

c. Calculation: The FRAP value is determined by comparing the change in absorbance of the sample to a standard curve prepared with known concentrations of Fe²⁺. The results are expressed as mM Fe²⁺ equivalents per milligram of the sample.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 150 µL DPPH Solution prep_dpph->add_dpph prep_sample Prepare this compound & Standard Dilutions add_sample Add 50 µL Sample to 96-well plate prep_sample->add_sample add_sample->add_dpph incubate Incubate 30 min in the dark add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Scavenging and IC50 measure_abs->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS•+ Working Solution add_abts Add 180 µL ABTS•+ Solution prep_abts->add_abts prep_sample Prepare this compound & Standard Dilutions add_sample Add 20 µL Sample to 96-well plate prep_sample->add_sample add_sample->add_abts incubate Incubate 6 min add_abts->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calculate Calculate % Scavenging and IC50 measure_abs->calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare FRAP Working Solution add_frap Add 180 µL FRAP Solution prep_frap->add_frap prep_sample Prepare this compound & Standard Dilutions add_sample Add 20 µL Sample to 96-well plate prep_sample->add_sample add_sample->add_frap incubate Incubate 4 min at 37°C add_frap->incubate measure_abs Measure Absorbance at 593 nm incubate->measure_abs calculate Calculate FRAP Value measure_abs->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Antioxidant_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OS Oxidative Stress (e.g., ROS) Keap1 Keap1 OS->Keap1 induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 dissociation Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 normally binds Nrf2 for ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to nucleus Proteasome Proteasomal Degradation Cul3->Proteasome targets Nrf2 for Maf Maf Nrf2_nuc->Maf heterodimerizes with ARE Antioxidant Response Element (ARE) Maf->ARE binds to Antioxidant_Genes Antioxidant Enzyme Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Genes->OS counteracts

Caption: The Keap1-Nrf2-ARE antioxidant signaling pathway.

References

In vitro and in vivo applications of Carasiphenol C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carasiphenol C is a stilbenoid isolated from the plant Caragana sinica.[1] This plant has a history of use in traditional medicine for conditions such as arthritis and neuralgia, suggesting potential anti-inflammatory properties.[2][3][4][5] Stilbenoids as a class are well-recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects.

Note: As of the latest literature search, specific in vitro and in vivo biological data for this compound are not extensively available in peer-reviewed publications. The following application notes and protocols are based on the known properties of its chemical class (stilbenoids) and provide a foundational framework for initiating research on this compound.

Chemical Information:

PropertyValue
Chemical Name (1R,4R,5R,11R,12R,19R)-4-(3,5-dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.0²,¹⁰.0³,⁷.0¹³,¹⁸]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol
Molecular Formula C₄₂H₃₂O₉
Molecular Weight 680.7 g/mol
Chemical Class Stilbenoid
Source Caragana sinica

Potential In Vitro Applications & Experimental Protocols

Based on the activities of related stilbenoids, this compound is a candidate for investigation in several key areas of pharmacological research. Below are detailed protocols for foundational in vitro assays to characterize its biological activity.

Antioxidant Activity

Stilbenoids are potent antioxidants. A standard method to determine the free radical scavenging activity of a compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Hypothetical Data Table: DPPH Radical Scavenging Activity

CompoundConcentration (µg/mL)% Inhibition (Mean ± SD)IC₅₀ (µg/mL)
This compound 115.2 ± 1.822.5
530.1 ± 2.5
1045.3 ± 3.1
2555.8 ± 2.9
5078.4 ± 4.2
10092.1 ± 3.5
Ascorbic Acid 125.6 ± 2.18.2
(Positive Control)558.3 ± 3.9
1094.5 ± 2.7

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in the dark.

    • Prepare stock solutions of this compound and a positive control (e.g., Ascorbic Acid, Trolox) in methanol or DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compound or control.

    • Add 180 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is crucial for determining the therapeutic window of a compound.

Hypothetical Data Table: Cytotoxicity in A549 Lung Cancer Cells (MTT Assay)

CompoundConcentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
This compound 198.2 ± 4.545.7
1085.1 ± 5.1
2562.3 ± 4.8
5048.9 ± 3.9
10021.5 ± 2.7
Doxorubicin 0.180.4 ± 6.20.8
(Positive Control)0.555.7 ± 5.3
142.1 ± 4.1

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Seed cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

    • Read the absorbance at 570 nm.

  • Calculation:

    • Cell viability is calculated as: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of treated cells and A_control is the absorbance of untreated (vehicle control) cells.

    • The IC₅₀ value is calculated from the dose-response curve.

Anti-inflammatory Activity

The ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro measure of anti-inflammatory activity.

Hypothetical Data Table: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

CompoundConcentration (µg/mL)% NO Inhibition (Mean ± SD)IC₅₀ (µg/mL)
This compound 112.5 ± 2.118.9
528.9 ± 3.4
1044.1 ± 4.0
2565.7 ± 5.2
5088.3 ± 4.8
Dexamethasone 0.135.2 ± 3.80.25
(Positive Control)0.570.8 ± 6.1
191.4 ± 5.5

Protocol: Nitric Oxide Inhibition Assay

  • Cell Culture:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound or a positive control (e.g., Dexamethasone) for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) to induce inflammation. Include a negative control (no LPS) and a positive control (LPS only).

    • Incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • The percentage of NO inhibition is calculated as: % Inhibition = [(NO_LPS - NO_sample) / NO_LPS] * 100 where NO_LPS is the nitrite concentration in the LPS-stimulated group and NO_sample is the concentration in the compound-treated group.

Potential In Vivo Applications

Should in vitro studies yield promising results, this compound could be evaluated in animal models for various conditions. The traditional use of Caragana sinica for arthritis suggests that a collagen-induced arthritis model in rodents could be a relevant starting point for assessing anti-inflammatory and immunomodulatory effects in vivo.

Signaling Pathways & Visualizations

Stilbenoids are known to modulate key signaling pathways involved in cellular stress response and inflammation. Investigating the effect of this compound on these pathways can elucidate its mechanism of action.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Studies Start This compound Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Start->Antioxidant Cytotoxicity Cytotoxicity Assays (e.g., MTT on normal and cancer cell lines) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine production in Macrophages) Start->AntiInflammatory Pathway Signaling Pathway Analysis (Western Blot, qPCR) - Nrf2/ARE - NF-κB Antioxidant->Pathway Cytotoxicity->Pathway AntiInflammatory->Pathway Toxicity Acute Toxicity Studies Pathway->Toxicity Enzyme Enzyme Inhibition Assays (e.g., COX, LOX) Efficacy Disease Models (e.g., Arthritis, IBD) Toxicity->Efficacy

Caption: General workflow for the pharmacological evaluation of this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Many stilbenoids exert anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88 IkB p-IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB IκBα Degradation & NF-κB Release Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Cytokines Inflammatory Mediators (TNF-α, IL-6, iNOS) Transcription->Cytokines Carasiphenol This compound (Hypothesized) Carasiphenol->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is the primary regulator of the endogenous antioxidant response. Stilbenoids are known activators of this protective pathway.

Nrf2_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Carasiphenol This compound (Hypothesized) Carasiphenol->Keap1 Modification? Carasiphenol->Keap1_Nrf2 Disruption ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Transcription Gene Transcription ARE->Transcription Enzymes Antioxidant Enzymes (HO-1, NQO1) Transcription->Enzymes

Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.

References

Application Notes and Protocols for Carasiphenol C as a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carasiphenol C is a polyphenolic compound that has garnered interest within the phytochemical and drug development communities. Its complex structure, characteristic of oligomeric stilbenoids, presents a unique analytical challenge and suggests potential biological activity. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis, employing modern analytical techniques. The methodologies outlined herein are designed to serve as a foundational guide for researchers engaged in the isolation, identification, and quantification of this compound and related compounds from natural sources.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical methodologies. The data presented below has been compiled from publicly available chemical databases.

PropertyValueSource
Molecular Formula C₄₂H₃₂O₉PubChem
Molecular Weight 680.7 g/mol PubChem, Labchem
CAS Number 868168-04-1Labchem
Appearance Off-white to light brown powderAssumed based on similar compounds
Purity ≥98% (by HPLC)Labchem
Solubility Soluble in methanol (B129727), ethanol, DMSO, and acetone. Sparingly soluble in water.Assumed based on similar polyphenols
Storage Store at -20°C in a dry, dark place.Chemfaces

Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound. Optimization may be necessary depending on the specific matrix and instrumentation used.

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

This method is designed for the quantitative analysis of this compound in plant extracts or other matrices.

a) Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • This compound reference standard (≥98% purity).

  • HPLC-grade methanol, acetonitrile, and water.

  • Formic acid or acetic acid (for mobile phase modification).

  • Syringe filters (0.45 µm).

b) Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (1 mg/mL) by accurately weighing the standard and dissolving it in methanol.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.

c) Sample Preparation:

  • For plant material, perform an extraction using a suitable solvent (e.g., methanol or 70% ethanol).

  • Centrifuge the extract to remove particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

d) HPLC Conditions:

ParameterCondition
Column C18 reversed-phase (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-60% B over 30 min, then to 100% B over 5 min, hold for 5 min, return to 10% B over 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

e) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

This protocol is suitable for the qualitative identification and structural confirmation of this compound.

a) Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

b) LC Conditions:

  • Use the same HPLC conditions as described in section 3.1.d, ensuring the mobile phase is compatible with MS (e.g., using volatile modifiers like formic acid).

c) MS Conditions:

ParameterCondition
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.5 kV
Drying Gas Temperature 325°C
Drying Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Scan Range (m/z) 100 - 1000
Fragmentation Energy 10-40 eV (for MS/MS)

d) Data Analysis:

  • Identify the deprotonated molecule [M-H]⁻ for this compound at an m/z of approximately 679.19.

  • Perform MS/MS fragmentation to obtain characteristic product ions for structural elucidation. Common fragmentation pathways for similar polyphenols include retro-Diels-Alder (RDA) reactions and cleavage of interflavanoid bonds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the definitive structural confirmation of this compound.

a) Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvents (e.g., Methanol-d₄, Acetone-d₆, DMSO-d₆).

  • This compound reference standard.

b) Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

c) NMR Experiments:

  • ¹H NMR: Provides information on the proton environments in the molecule.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, aiding in the complete assignment of the structure.

d) Expected ¹H NMR Spectral Data (Hypothetical, based on similar structures):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.0 - 7.5mMultiple protonsAromatic protons
4.0 - 5.5mMultiple protonsMethine and aliphatic protons
8.0 - 9.5br sMultiple protonsPhenolic hydroxyl protons

e) Expected ¹³C NMR Spectral Data (Hypothetical, based on similar structures):

Chemical Shift (δ, ppm)Assignment
150 - 160Oxygenated aromatic carbons
100 - 140Aromatic carbons
30 - 80Aliphatic carbons

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation plant_material Plant Material extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration hplc HPLC-UV (Quantification) filtration->hplc lcms LC-MS (Identification) filtration->lcms nmr NMR (Structure Elucidation) filtration->nmr Purification Step (if necessary) quant_data Quantitative Data hplc->quant_data id_data Structural Information lcms->id_data nmr->id_data

Caption: General workflow for the analysis of this compound.

Hypothetical Anti-Inflammatory Signaling Pathway

Polyphenolic compounds like this compound are known to exhibit anti-inflammatory properties. A plausible mechanism of action involves the inhibition of the NF-κB signaling pathway.[2][3][4][5]

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS LPS / Cytokines IKK IKK Activation LPS->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation gene_transcription Gene Transcription NFkB_translocation->gene_transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_transcription->cytokines Carasiphenol_C This compound Carasiphenol_C->IKK Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Carasiphenol C Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Carasiphenol C. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic route to this complex polyphenolic natural product. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that can lead to low yields during the synthesis.

Troubleshooting Guide: Step-by-Step Solutions for Low Yield

The total synthesis of this compound is a challenging multi-step process. Low yields can arise at various stages, particularly during the key oxidative coupling and dearomatization/cyclization steps. This guide provides a systematic approach to identifying and resolving common problems.

Issue 1: Low Yield in the Initial Oxidative Coupling of Resveratrol (B1683913) Precursors

The formation of the dimeric stilbenoid core is a critical step that often suffers from poor regioselectivity and over-oxidation, leading to a complex mixture of products and low yields of the desired intermediate.

Potential Cause Recommended Solution Expected Outcome
Incorrect Oxidant The choice of oxidant is crucial. While various oxidants can effect phenol (B47542) coupling, reagents like iron(III) chloride (FeCl3) or silver oxide (Ag2O) have been used for resveratrol dimerization. Consider screening different oxidants to find the optimal one for your specific substrate.Improved regioselectivity and higher yield of the desired dimer.
Suboptimal Reaction Conditions Factors such as solvent, temperature, and reaction time significantly impact the outcome. For instance, less polar solvents may favor the desired coupling pathway. A thorough optimization of these parameters is recommended.Increased conversion to the desired product and minimization of side reactions.
Over-oxidation of Product The dimeric product is often more susceptible to oxidation than the starting monomer. This can be mitigated by using a milder oxidant, controlling the stoichiometry of the oxidant, and carefully monitoring the reaction progress to stop it at the optimal time.Reduced formation of polymeric byproducts and degradation of the desired dimer.
Poor Regioselectivity The formation of multiple isomers (C-C vs. C-O coupling, different coupling positions) is a common issue. The use of bulky protecting groups on the phenolic hydroxyls can direct the coupling to the desired position through steric hindrance.Enhanced formation of the target regioisomer.

Issue 2: Inefficient Dearomatization and Cyclization to Form the Indane Core

The construction of the central indane ring system via dearomatization and subsequent cyclization is another challenging transformation where yields can be compromised.

Potential Cause Recommended Solution Expected Outcome
Ineffective Dearomatizing Agent Hypervalent iodine reagents are commonly used for oxidative dearomatization of phenols. The reactivity of these reagents can be tuned by altering the ligands on the iodine center. If one reagent is not effective, consider trying others like phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA).Complete consumption of the starting material and efficient formation of the dearomatized intermediate.
Decomposition of Reactive Intermediates The quinone-type intermediates generated during dearomatization can be unstable. Running the reaction at lower temperatures and under an inert atmosphere can help to minimize decomposition.Improved stability of the intermediate, leading to a higher yield of the cyclized product.
Incorrect Diastereoselectivity The formation of the desired stereochemistry in the indane core is critical. The stereochemical outcome of the cyclization can be influenced by the solvent and any chiral auxiliaries or catalysts used. A screening of different reaction conditions may be necessary to achieve the desired diastereoselectivity.Higher ratio of the desired diastereomer.
Proton Source for Rearrangement The final cyclization to the indane core can be acid-catalyzed. If the reaction is sluggish, the addition of a mild acid might be beneficial. However, strong acids can lead to undesired side reactions.Facilitation of the desired cyclization pathway.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: The total synthesis of complex natural products like this compound is often characterized by low overall yields, especially in the initial explorations of the synthetic route. While a specific overall yield for a standardized, optimized synthesis of this compound is not widely reported in introductory literature, research efforts in the synthesis of related resveratrol oligomers often report overall yields in the low single digits. The focus of many initial syntheses is often on demonstrating the feasibility of the route rather than achieving high yields.

Q2: How critical is the purity of the starting materials and reagents?

A2: The purity of starting materials, reagents, and solvents is extremely critical in complex multi-step syntheses. Impurities can act as catalyst poisons, participate in side reactions, or complicate purification processes, all of which can significantly lower the yield of desired products. For example, trace amounts of water or other nucleophiles can interfere with the sensitive oxidative coupling and dearomatization steps. It is highly recommended to use freshly purified solvents and reagents of the highest available purity.

Q3: Are there any specific analytical techniques that are crucial for monitoring the reaction progress?

A3: Yes, thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of most steps in the synthesis. For more complex reaction mixtures, especially during the optimization of the oxidative coupling step, High-Performance Liquid Chromatography (HPLC) can provide more detailed information about the formation of different isomers and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural characterization of intermediates and the final product.

Q4: My final product is a complex mixture of diastereomers. How can I improve the stereoselectivity?

A4: Achieving high stereoselectivity in the formation of the indane core with its multiple stereocenters is a significant challenge. If you are obtaining a mixture of diastereomers, consider the following strategies:

  • Chiral Catalysts or Auxiliaries: Employing a chiral catalyst or attaching a chiral auxiliary to your substrate can induce asymmetry and favor the formation of one diastereomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization reaction, thereby affecting the diastereoselectivity.

  • Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.

  • Substrate Control: Modifying the protecting groups on your substrate can alter its conformational preferences and influence the facial selectivity of the cyclization.

Experimental Protocols

A detailed, step-by-step experimental protocol for the total synthesis of this compound is a proprietary and highly specialized process. However, a general methodology for a key transformation, the oxidative dearomatization of a phenolic precursor, is provided below as a representative example.

Representative Protocol: Oxidative Dearomatization of a Phenolic Intermediate

Disclaimer: This is a generalized protocol and may require significant optimization for the specific substrates involved in the this compound synthesis.

  • Preparation: To a solution of the phenolic intermediate (1.0 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) under an argon atmosphere at 0 °C, add the dearomatizing agent (e.g., phenyliodine(III) diacetate, 1.1 equivalents) in one portion.

  • Reaction: Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired dearomatized intermediate.

Visualizing the Workflow and Logic

To aid in understanding the troubleshooting process, the following diagrams illustrate the logical flow of problem-solving and the general synthetic workflow.

troubleshooting_workflow start Low Yield Observed step1 Identify Problematic Step (e.g., Oxidative Coupling) start->step1 step2 Analyze Potential Causes (e.g., Reagents, Conditions) step1->step2 step3 Formulate Solutions (e.g., Screen Oxidants, Optimize Conditions) step2->step3 step4 Implement and Test Solutions step3->step4 end Yield Improved step4->end Success no_improvement Yield Not Improved step4->no_improvement Failure no_improvement->step2 Re-evaluate Causes

Caption: A logical workflow for troubleshooting low yield in a multi-step synthesis.

synthetic_pathway_overview A Protected Resveratrol Monomers B Oxidative Coupling A->B C Dimeric Intermediate B->C D Dearomatization/ Cyclization C->D E Indane Core Intermediate D->E F Deprotection E->F G This compound F->G

Caption: A simplified overview of the synthetic pathway to this compound.

Improving the stability of Carasiphenol C in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Carasiphenol C in solution during their experiments.

Disclaimer

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and use of this compound solutions.

Issue 1: Rapid Degradation of this compound in Aqueous Buffers

  • Symptom: Loss of biological activity or a decrease in the concentration of this compound over a short period when dissolved in aqueous buffers (e.g., PBS).

  • Possible Cause: this compound, like other cyclic diarylheptanoids, may be unstable in neutral to alkaline aqueous solutions. Some related compounds show significant degradation at pH 6.8 and 7.4.[1][2][3] The degradation of some diarylheptanoids has been found to occur through the elimination of a water molecule.[1]

  • Troubleshooting Steps:

    • pH Optimization: Evaluate the stability of this compound in a range of pH values. Based on data from similar compounds, more acidic conditions (e.g., pH < 6.0) might improve stability.[1]

    • Solvent Selection: Prepare stock solutions in an organic solvent such as DMSO or ethanol (B145695) and dilute into the aqueous buffer immediately before use. Minimize the final concentration of the organic solvent to avoid effects on the experiment.

    • Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) and keep working solutions on ice.

    • Prepare Fresh Solutions: Prepare working solutions fresh for each experiment to minimize degradation over time.

Issue 2: Inconsistent Results Between Experiments

  • Symptom: High variability in experimental outcomes when using this compound.

  • Possible Cause: Inconsistent concentrations of active this compound due to degradation during storage or handling. Batch-to-batch variation of the compound can also contribute to this issue.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Follow a strict, standardized protocol for preparing and handling this compound solutions.

    • Quantify Before Use: Use an analytical method like HPLC-UV to determine the concentration of this compound in your stock solution before each experiment.

    • Control Storage Conditions: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in foil.

    • Evaluate Lot-to-Lot Variability: If using different batches of this compound, perform a qualification test to ensure consistent purity and concentration.

Issue 3: Precipitation of this compound in Aqueous Media

  • Symptom: Visible precipitate forms when the this compound stock solution (in an organic solvent) is diluted into an aqueous buffer.

  • Possible Cause: this compound may have low solubility in aqueous solutions, leading to precipitation when the concentration exceeds its solubility limit.

  • Troubleshooting Steps:

    • Decrease Final Concentration: Test a lower final concentration of this compound in your assay.

    • Increase Solvent Concentration: If the experimental system allows, slightly increasing the percentage of the organic solvent (e.g., DMSO from 0.1% to 0.5%) in the final solution may improve solubility.

    • Use of Pluronic F-68: For cell-based assays, the addition of a small amount of Pluronic F-68 to the media can help to increase the solubility of hydrophobic compounds.

    • Sonication: Briefly sonicate the solution after dilution to aid in dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

A1: Based on general recommendations for phenolic compounds and related diarylheptanoids, stock solutions of this compound should be prepared in a suitable organic solvent like DMSO or ethanol, aliquoted into single-use vials to avoid freeze-thaw cycles, and stored at -20°C or -80°C. The vials should be protected from light.

Q2: How does pH affect the stability of this compound?

A2: While specific data for this compound is unavailable, studies on other cyclic diarylheptanoids show significant pH-dependent degradation. Some of these compounds are unstable at neutral and alkaline pH (6.8 and 7.4) but are more stable at an acidic pH of 1.2. Therefore, it is crucial to assess the stability of this compound at the pH of your experimental buffer.

Q3: What analytical methods can be used to measure the concentration and stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying phenolic compounds. For more detailed analysis, such as identifying degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q4: Can I prepare a large batch of this compound working solution and use it over several days?

A4: It is not recommended. Due to the potential for degradation in aqueous solutions, it is best practice to prepare fresh working solutions from a frozen stock for each experiment.

Data Presentation

The following table summarizes the stability of two cyclic diarylheptanoids, Carpinontriol A and Giffonin X, which are structurally related to this compound. The data is adapted from a study on diarylheptanoids from Carpinus betulus. This information can be used as a proxy to estimate the potential stability of this compound under similar conditions.

Table 1: Stability of Cyclic Diarylheptanoids in Aqueous Solution at 37°C

CompoundpHIncubation Time (h)Remaining Compound (%)Half-life (t1/2) (h)
Carpinontriol A 1.28131.0 ± 7.049.8
6.88175.3 ± 3.0206.5
7.481Not DeterminedNot Determined
Giffonin X 1.28183.4 ± 5.3364.8
6.88193.2 ± 2.0826.8
7.481Not DeterminedNot Determined

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffers

Objective: To determine the degradation kinetics of this compound in a specific aqueous buffer over time.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Working Solutions: Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM. Ensure the final DMSO concentration is consistent across all samples (e.g., 1%).

  • Incubation: Aliquot the working solution into multiple amber vials and incubate at the desired temperature (e.g., room temperature or 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take one vial and immediately stop the degradation by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation for Analysis: Centrifuge the samples at high speed to precipitate any salts or proteins. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Analyze the samples by a validated HPLC-UV method to quantify the remaining concentration of this compound. A C18 column is often suitable for this class of compounds.

  • Data Analysis: Plot the concentration of this compound versus time. Determine the degradation rate constant (k) and the half-life (t1/2) of the compound under the tested conditions. The degradation of phenolic compounds often follows first-order kinetics.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Prepare Working Solution (e.g., 100 µM in Buffer) stock->working incubate Incubate at Desired Temperature working->incubate timepoints Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->timepoints quench Quench Reaction (e.g., with Acetonitrile) timepoints->quench hplc HPLC-UV Analysis quench->hplc kinetics Determine Degradation Kinetics hplc->kinetics

Caption: Workflow for assessing the stability of this compound in solution.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results degradation Compound Degradation start->degradation solubility Poor Solubility start->solubility variability Batch-to-Batch Variability start->variability fresh_solutions Prepare Fresh Solutions degradation->fresh_solutions optimize_ph Optimize pH & Solvent degradation->optimize_ph solubility->optimize_ph lower_conc Lower Final Concentration solubility->lower_conc quantify Quantify Before Use variability->quantify qualify_batch Qualify New Batches variability->qualify_batch

Caption: Troubleshooting workflow for inconsistent results with this compound.

References

Technical Support Center: Troubleshooting Carasiphenol C Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Carasiphenol C. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

Peak tailing is a chromatographic issue where the peak is asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Tailing is problematic because it can:

  • Reduce Resolution: Tailing peaks may overlap with adjacent peaks, making accurate separation and quantification difficult.

  • Decrease Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection and quantification.

  • Impact Quantification Accuracy: Asymmetrical peaks lead to unreliable and inconsistent peak area calculations, compromising the accuracy and reproducibility of the analysis.

This compound, as a phenolic compound, is susceptible to interactions that can cause peak tailing.

Q2: What are the primary chemical causes of peak tailing for this compound?

The most common chemical causes of peak tailing for phenolic compounds like this compound in reversed-phase HPLC are:

  • Secondary Interactions with the Stationary Phase: this compound possesses multiple hydroxyl (-OH) groups. These polar groups can engage in unwanted secondary interactions with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns). These interactions lead to some analyte molecules being retained longer than others, resulting in a tailed peak.

  • Mobile Phase pH: If the pH of the mobile phase is high enough to deprotonate the phenolic hydroxyl groups of this compound, the analyte will exist in an ionized state. This ionized form can have strong interactions with the stationary phase, leading to peak tailing. The pKa of resveratrol, a simpler stilbenoid, is around 8.8-11.4, suggesting that this compound's phenolic groups will be protonated at acidic pH.[1][2][3]

Q3: Can the sample solvent cause peak tailing?

Yes, the composition of the solvent used to dissolve this compound can significantly impact peak shape. Stilbenoids are known to have poor water solubility.[4][5] If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause the analyte to move too quickly through the top of the column, leading to band broadening and peak distortion. Conversely, if the analyte is not fully dissolved, it can precipitate on the column, also causing peak tailing.

Q4: How does the HPLC column itself contribute to peak tailing?

The HPLC column plays a critical role in preventing peak tailing:

  • Column Age and Contamination: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade. This can create active sites (exposed silanols) that increase secondary interactions and cause peak tailing.

  • Column Hardware Issues: A void at the head of the column or a partially blocked frit can disrupt the flow path of the sample, leading to distorted peak shapes, including tailing.

  • Type of Stationary Phase: Not all C18 columns are the same. Modern, high-purity silica (B1680970) columns that are "end-capped" are highly recommended. End-capping is a process that deactivates most of the residual silanol groups, significantly reducing the potential for secondary interactions with polar analytes like this compound.

Troubleshooting Guides

Issue: Only the this compound peak is tailing.

This strongly suggests a chemical interaction between this compound and the HPLC system. Follow these steps to resolve the issue:

Step 1: Adjust the Mobile Phase pH

The most effective way to reduce secondary interactions with silanol groups is to ensure this compound and the silanol groups are in their neutral, protonated forms.

  • Action: Add an acidifier to the aqueous component of your mobile phase. Formic acid (0.1%) or phosphoric acid are common choices. Aim for a mobile phase pH between 2.5 and 3.5.

  • Reasoning: At a low pH, the phenolic hydroxyl groups of this compound will be protonated (non-ionized). Additionally, the residual silanol groups on the silica stationary phase will also be protonated, minimizing ionic interactions that cause peak tailing.

Step 2: Evaluate and Optimize Your HPLC Column

The choice and condition of your column are crucial for good peak shape.

  • Action 1: Ensure you are using a modern, end-capped C18 column from a reputable manufacturer. If your column is old or has been used extensively with complex samples, consider replacing it.

  • Action 2: If peak tailing persists on a standard C18 column, consider a column with a different stationary phase. A phenyl-hexyl column can offer alternative selectivity for aromatic compounds like stilbenoids and may improve peak shape.

  • Action 3: Use a guard column to protect your analytical column from contaminants in the sample that can create active sites and lead to peak tailing.

Step 3: Check Your Sample Preparation

The way you prepare your sample can introduce issues that lead to peak tailing.

  • Action 1: Whenever possible, dissolve your this compound standard or sample in the initial mobile phase composition. If a stronger solvent is required for solubility, inject the smallest possible volume.

  • Action 2: Ensure your sample is fully dissolved and filtered before injection to prevent particulates from blocking the column frit.

  • Action 3: If you suspect you are overloading the column, try diluting your sample. Mass overload can saturate the stationary phase and cause peak tailing.

Issue: All peaks in the chromatogram are tailing.

If all peaks, including those of non-polar compounds, are tailing, the problem is likely related to the HPLC system hardware rather than chemical interactions.

Step 1: Check for Extra-Column Volume

Excessive volume between the injector and the detector can cause band broadening and peak tailing.

  • Action: Inspect all tubing and connections. Ensure the tubing is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Make sure all fittings are properly tightened and that the tubing is fully seated in the connection ports to avoid dead volume.

Step 2: Inspect the Column for Physical Problems

A physical issue with the column can distort the flow path and affect all peaks.

  • Action: A sudden increase in backpressure along with peak tailing can indicate a blocked column inlet frit. Try back-flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. A void at the column inlet can also cause this issue, which requires column replacement.

Experimental Protocols

Recommended Starting HPLC Method for this compound

This method is based on common practices for the analysis of stilbenoids and is a good starting point for method development and troubleshooting.

  • Column: High-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • Start with a gradient of 5-95% Solvent B over 20-30 minutes to determine the approximate retention time of this compound.

    • Optimize the gradient to achieve good resolution and peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: Stilbenoids typically have a strong absorbance around 306-320 nm. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.

  • Injection Volume: 5-10 µL

  • Sample Solvent: Initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Data Presentation

Table 1: Summary of Key Parameters for Troubleshooting this compound Peak Tailing

ParameterRecommended Setting/ActionRationale
Mobile Phase pH 2.5 - 3.5 (using 0.1% formic acid or similar)Suppresses ionization of phenolic hydroxyls and silanol groups, minimizing secondary interactions.
Column Type Modern, high-purity, end-capped C18 or Phenyl-HexylMinimizes available residual silanol groups for secondary interactions.
Sample Solvent Match initial mobile phase compositionAvoids peak distortion due to solvent mismatch.
Injection Volume ≤ 10 µLPrevents column overload.
Column Condition Use a guard column; replace if old or contaminatedProtects the analytical column and ensures a clean, active-site-free stationary phase.
System Tubing Short length, narrow internal diameter (e.g., 0.005")Minimizes extra-column volume and band broadening.

Mandatory Visualization

Below is a diagram illustrating the logical workflow for troubleshooting peak tailing of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound check_peaks Are all peaks tailing? start->check_peaks only_carasiphenol Only this compound peak tails (Likely Chemical Issue) check_peaks->only_carasiphenol No all_peaks All peaks are tailing (Likely System/Hardware Issue) check_peaks->all_peaks Yes adjust_ph Adjust Mobile Phase pH (Add 0.1% Formic Acid, pH 2.5-3.5) only_carasiphenol->adjust_ph check_extra_column_volume Check for Extra-Column Volume (Minimize tubing length/ID, check fittings) all_peaks->check_extra_column_volume check_column Evaluate HPLC Column (Use end-capped C18, consider Phenyl-Hexyl) adjust_ph->check_column check_sample_prep Optimize Sample Preparation (Match sample solvent to mobile phase, check for overload) check_column->check_sample_prep end_chemical Peak Shape Improved check_sample_prep->end_chemical inspect_column_hardware Inspect Column Hardware (Check for blocked frit or column void) check_extra_column_volume->inspect_column_hardware end_system Peak Shape Improved inspect_column_hardware->end_system

Caption: Troubleshooting workflow for this compound peak tailing.

References

Preventing degradation of Carasiphenol C during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carasiphenol C Stability

This center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of this compound during storage. Given that specific public data on this compound is limited, the following recommendations are based on established principles for the storage and handling of structurally related phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: Like many phenolic compounds, this compound is susceptible to degradation from several factors. The primary causes are:

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be initiated by exposure to atmospheric oxygen. This process can be catalyzed by light, heat, and the presence of metal ions.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds and accelerate degradation.[1][2][3]

  • Thermal Degradation: Elevated temperatures increase the rate of chemical reactions, including oxidation and hydrolysis, leading to faster decomposition.

  • Hydrolysis: Depending on the specific structure and the presence of labile functional groups, this compound may be susceptible to hydrolysis, especially under non-neutral pH conditions.

  • Moisture: Hygroscopic compounds can absorb moisture from the air, which can increase degradation rates, particularly hydrolysis.

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure long-term stability, solid this compound should be stored with the following precautions:

  • Temperature: Store at low temperatures, such as -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term storage, 2-8°C in a desiccated environment may be acceptable.

  • Light: Protect the compound from light at all times by using amber glass vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. This can be achieved by flushing the container with the inert gas before sealing.

  • Container: Use tightly sealed, high-quality glass vials. Avoid plastic containers where possible, as leaching or adsorption may occur.

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions are often less stable than the solid compound.

  • Solvent Choice: Use high-purity, peroxide-free solvents. If possible, de-gas the solvent by sparging with nitrogen or argon before use to remove dissolved oxygen.

  • Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be stored, it is highly recommended to aliquot it into single-use volumes to avoid contamination and repeated freeze-thaw cycles.

  • Storage: Store stock solutions at -80°C in tightly sealed, light-protected vials.

Q4: How can I tell if my this compound has degraded?

A4: Signs of degradation can be visual or analytical.

  • Visual Changes: A change in color (e.g., from white/off-white to yellow or brown) or a change in physical state (e.g., clumping) can indicate degradation.

  • Analytical Confirmation: The most reliable method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Symptom / Observation Potential Cause(s) Recommended Actions
Visible Color Change (e.g., powder turning yellow/brown)Oxidation, Photodegradation1. Verify Purity: Check the compound's purity using HPLC to quantify the extent of degradation. 2. Review Storage: Ensure the compound is stored at the correct temperature, protected from light, and under an inert atmosphere. 3. Discard if Necessary: If significant degradation (>5-10%) is confirmed, it is best to discard the batch to ensure experimental integrity.
Inconsistent or Reduced Biological Activity Compound degradation leading to lower potency.1. Confirm Integrity: Analyze the purity of both the solid stock and working solutions via HPLC or LC-MS. 2. Prepare Fresh Solutions: Always prepare working solutions fresh from a reliable solid stock. 3. Perform a Time-Course Study: Assess the stability of this compound in your specific experimental medium over the expected duration of the assay.
New Peaks Appear in HPLC/LC-MS Analysis Formation of degradation products.1. Isolate Variables: Systematically check all storage and handling steps. Was the compound exposed to light? Was the solvent old? Was the solution stored improperly? 2. Conduct a Forced Degradation Study (see Protocol section): Intentionally stress the compound to understand its degradation pathways and identify potential impurities. 3. Optimize Handling: Based on findings, implement stricter handling procedures (e.g., working under dim light, using freshly opened solvents).
Precipitation in Stock Solution Poor solubility, solvent evaporation, or degradation to an insoluble product.1. Check Solubility Data: Re-verify the solubility of this compound in the chosen solvent. 2. Inspect Seal: Ensure the vial cap is sealed tightly to prevent solvent evaporation. 3. Filter and Re-Quantify: If the solution must be used, filter it through a 0.22 µm syringe filter and re-determine the concentration and purity.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting suspected degradation of this compound.

G start Suspected Degradation (e.g., color change, low activity) check_purity Step 1: Analytical Purity Check (HPLC / LC-MS) start->check_purity purity_ok Purity > 95%? check_purity->purity_ok review_storage Step 2: Review Storage Conditions (Temp, Light, Atmosphere) purity_ok->review_storage Yes conclusion_degraded Compound has degraded. Discard and obtain new stock. Implement corrective actions. purity_ok->conclusion_degraded No storage_ok Conditions Optimal? review_storage->storage_ok review_handling Step 3: Review Solution Handling (Solvent quality, Freshness) storage_ok->review_handling Yes correct_storage Action: Correct Storage (e.g., move to -80°C, protect from light) storage_ok->correct_storage No handling_ok Handling Correct? review_handling->handling_ok conclusion_ok Compound is likely stable. Investigate other experimental variables. handling_ok->conclusion_ok Yes correct_handling Action: Correct Handling (e.g., use fresh solvent, aliquot) handling_ok->correct_handling No correct_storage->conclusion_degraded correct_handling->conclusion_degraded

Caption: Troubleshooting workflow for this compound degradation.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. It should be optimized for your specific instrument and compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable for phenolic compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in ultrapure water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-20 min: 10% to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 10% B

    • 26-30 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the absorbance maximum (λmax) of this compound, typically between 254 nm and 280 nm for phenolic compounds.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to understand potential degradation pathways and to confirm that your analytical method is "stability-indicating." This involves subjecting the compound to harsh conditions.

CAUTION: Perform these studies in a fume hood with appropriate personal protective equipment.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Stress: Incubate a vial of the stock solution at 80°C for 48 hours.

    • Photolytic Stress: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.

  • Neutralization & Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples (including an unstressed control) by the HPLC method described in Protocol 1.

  • Evaluation: The goal is to achieve 5-20% degradation of the parent compound. The HPLC method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

Degradation Pathway Logic

The diagram below illustrates the logical relationship between environmental stressors and potential degradation pathways for phenolic compounds like this compound.

G cluster_stressors Stress Factors cluster_pathways Degradation Pathways cluster_products Result Oxygen Oxygen (Air) Oxidation Oxidation Oxygen->Oxidation Light Light (UV) Light->Oxidation catalyzes Photolysis Photolysis Light->Photolysis Heat Heat Heat->Oxidation accelerates Hydrolysis Hydrolysis Heat->Hydrolysis accelerates pH Extreme pH (Acid/Base) pH->Hydrolysis DegradationProducts Formation of Degradation Products (e.g., quinones, cleaved rings) Oxidation->DegradationProducts Photolysis->DegradationProducts Hydrolysis->DegradationProducts

Caption: Relationship between stressors and degradation pathways.

References

Technical Support Center: Optimizing Carasiphenol C Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction efficiency of Carasiphenol C. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

A1: this compound is a complex polyphenolic compound, specifically a resveratrol (B1683913) oligomer. Its chemical formula is C42H32O9 and it has a molecular weight of approximately 680.7 g/mol . The primary known natural source of this compound is the herb Carex humilis Leyss.

Q2: Which solvents are most effective for extracting this compound?

A2: The choice of solvent is critical for efficient polyphenol extraction. For complex polyphenols like this compound, polar organic solvents and their aqueous mixtures are generally most effective. Methanol (B129727), ethanol (B145695), and acetone (B3395972) are commonly used. The optimal solvent system will depend on the specific extraction technique and the desired purity of the final extract. It is often recommended to start with a solvent polarity that matches that of the target compound.

Q3: What are the main factors influencing the extraction yield of this compound?

A3: Several factors significantly impact the extraction yield of phenolic compounds:

  • Solvent Composition: The type of solvent and its concentration (e.g., 70% ethanol) is crucial.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can lead to degradation of the compound.

  • Extraction Time: A sufficient duration is needed to ensure complete extraction, but prolonged times can increase the risk of degradation.

  • Solid-to-Liquid Ratio: A lower ratio (more solvent) can enhance extraction but may lead to more dilute extracts.

  • Particle Size of Plant Material: Smaller particle sizes increase the surface area for solvent interaction, improving extraction efficiency.

  • pH of the Extraction Medium: The pH can influence the stability and solubility of phenolic compounds.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound and other polyphenols. A reversed-phase C18 column is typically used with a gradient elution of an acidified aqueous mobile phase and an organic solvent like acetonitrile (B52724) or methanol. Detection is usually performed using a UV detector at a wavelength corresponding to the maximum absorbance of this compound. For accurate quantification, a validated method with a standard of known concentration is required.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low Extraction Yield

Potential Cause Troubleshooting Steps
Inappropriate Solvent 1. Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone) and aqueous mixtures (e.g., 50-80% ethanol in water).2. Refer to the data tables below for a comparison of solvent effectiveness for similar compounds.
Insufficient Extraction Time or Temperature 1. Gradually increase the extraction time and monitor the yield at different time points to determine the optimal duration.2. Increase the temperature in small increments (e.g., 10°C), but do not exceed temperatures known to cause degradation of complex polyphenols (typically above 60-70°C for conventional methods).
Poor Solvent Penetration 1. Ensure the plant material is finely ground to a consistent particle size.2. Increase the solid-to-liquid ratio to ensure all plant material is adequately suspended in the solvent.
Degradation of this compound 1. Avoid prolonged exposure to high temperatures, direct light, and oxygen.2. Consider using extraction techniques that operate at lower temperatures, such as ultrasound-assisted extraction (UAE).

Issue 2: Co-extraction of Impurities

Potential Cause Troubleshooting Steps
Non-selective Solvent 1. Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll (B73375) before the main extraction.2. Utilize liquid-liquid partitioning to separate compounds based on their polarity. For example, partition the crude extract between ethyl acetate (B1210297) and water.
Complex Plant Matrix 1. Employ column chromatography for purification. Common stationary phases for polyphenols include silica (B1680970) gel, Sephadex LH-20, or C18 reversed-phase media.

Issue 3: Formation of Emulsions During Liquid-Liquid Extraction

Potential Cause Troubleshooting Steps
High Concentration of Surfactant-like Molecules 1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.2. Centrifuge the mixture at a low speed to facilitate phase separation.3. Filter the mixture through a bed of celite or glass wool.
Vigorous Shaking 1. Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning without creating a stable emulsion.

Quantitative Data on Polyphenol Extraction

Table 1: Effect of Solvent Type on Polyphenol Yield

Solvent SystemRelative Yield (%)
100% Methanol85
80% Methanol / 20% Water95
100% Ethanol80
70% Ethanol / 30% Water 100
100% Acetone75
70% Acetone / 30% Water90

Table 2: Effect of Temperature on Polyphenol Yield (70% Ethanol)

Temperature (°C)Relative Yield (%)
2570
4085
50 100
6095
7080 (Degradation may occur)

Table 3: Effect of Extraction Time on Polyphenol Yield (70% Ethanol at 50°C)

Time (hours)Relative Yield (%)
160
285
3 100
4100
698

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Grind dried Carex humilis plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 100 mL of 70% ethanol (1:10 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a temperature of 45°C for 60 minutes.

  • Filtration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the solid residue with another 50 mL of 70% ethanol under the same conditions for 30 minutes.

    • Combine the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C in a tightly sealed container, protected from light.

Protocol 2: Purification of this compound using Column Chromatography

  • Sample Preparation: Dissolve the crude extract in a minimal amount of the mobile phase.

  • Column Packing:

    • Pack a glass column with Sephadex LH-20 resin equilibrated with methanol.

  • Loading and Elution:

    • Carefully load the dissolved crude extract onto the top of the column.

    • Elute the column with a stepwise gradient of methanol in water (e.g., starting with 20% methanol and increasing to 100% methanol).

  • Fraction Collection:

    • Collect fractions of a fixed volume (e.g., 10 mL).

  • Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Pooling and Concentration:

    • Pool the pure fractions containing this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Visualizations

Extraction_Workflow Start Plant Material (Carex humilis) Grinding Grinding and Sieving Start->Grinding Extraction Ultrasound-Assisted Extraction (70% Ethanol, 45°C, 60 min) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Rotary Evaporation (<50°C) Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Purification Column Chromatography (Sephadex LH-20) Crude_Extract->Purification Analysis HPLC Analysis of Fractions Purification->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Final_Product Purified this compound Pooling->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low Extraction Yield Check_Solvent Is the solvent optimal? (e.g., 70% Ethanol) Start->Check_Solvent Check_Temp_Time Are temperature and time sufficient? (e.g., 50°C, 3h) Check_Solvent->Check_Temp_Time No Solution1 Optimize Solvent System: Test different polarities and aqueous mixtures. Check_Solvent->Solution1 Yes Check_Particle_Size Is the plant material finely ground? Check_Temp_Time->Check_Particle_Size No Solution2 Optimize Parameters: Increase temperature/time incrementally. Check_Temp_Time->Solution2 Yes Check_Degradation Could degradation be occurring? Check_Particle_Size->Check_Degradation No Solution3 Improve Grinding: Ensure fine, consistent powder. Check_Particle_Size->Solution3 Yes Solution4 Minimize Degradation: Use lower temp, protect from light/oxygen. Check_Degradation->Solution4 Yes

Addressing matrix effects in Carasiphenol C quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of Carasiphenol C using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] In the analysis of phenolic compounds like this compound, common sources of matrix effects include phospholipids, salts, and endogenous metabolites from biological samples.[3]

Q2: How can I determine if matrix effects are impacting my this compound analysis?

A2: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike experiments.

  • Post-Column Infusion (Qualitative Assessment): This method helps identify at what points in the chromatogram matrix components are causing ion suppression or enhancement. A constant flow of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips in the baseline signal indicate ion suppression, while peaks indicate ion enhancement.[3]

  • Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of the matrix effect. The signal response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix sample at the same concentration. The matrix effect is calculated as follows:

    Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

    A value below 100% indicates ion suppression, and a value above 100% indicates ion enhancement.

Q3: What is an internal standard and should I use one for this compound quantification?

A3: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added to all samples, calibrators, and quality controls at a constant concentration. The use of a suitable IS is highly recommended to compensate for matrix effects. A stable isotope-labeled (SIL) version of this compound would be the ideal IS, as it co-elutes with and experiences the same degree of ionization suppression or enhancement as this compound. If a SIL-IS is not available, a structural analog can be used.

Troubleshooting Guide

Issue: I am observing low and inconsistent signal intensity for this compound in my biological samples.

This is a common indicator of ion suppression due to matrix effects. Follow this troubleshooting workflow to diagnose and resolve the issue.

TroubleshootingWorkflow cluster_Start Start cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_Validation Validation cluster_End End start Low/Inconsistent Signal for this compound confirm_me Confirm Matrix Effects (Post-Extraction Spike) start->confirm_me Is it matrix effects? optimize_sp Optimize Sample Preparation (SPE, LLE, or PPT) confirm_me->optimize_sp Yes optimize_lc Optimize Chromatographic Conditions optimize_sp->optimize_lc use_is Use Appropriate Internal Standard (SIL-IS) optimize_lc->use_is validate Re-validate Method (Accuracy, Precision, Linearity) use_is->validate end Reliable Quantification of this compound validate->end SPE_Workflow cluster_Preparation Sample Preparation cluster_SPE Solid-Phase Extraction (SPE) cluster_Final Final Steps plasma 500 µL Human Plasma is_spike Spike with Internal Standard plasma->is_spike acidify Acidify with 2% Formic Acid is_spike->acidify condition Condition SPE Cartridge (Methanol then Water) acidify->condition load Load Sample condition->load wash Wash with 5% Methanol in Water load->wash elute Elute this compound with Acetonitrile wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

References

Carasiphenol C solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carasiphenol C. The information provided addresses common solubility issues and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a stilbenoid, a type of natural phenolic compound.[1] Its chemical formula is C₄₂H₃₂O₉, and it has a molecular weight of 680.7 g/mol .[2][3][4] It is often investigated for its potential applications in areas such as cancer research, specifically for its role in programmed cell death.[5]

Q2: I'm observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. What is causing this?

This is a common issue known as "precipitation upon dilution" and occurs with many hydrophobic compounds. This compound, like other stilbenoids, has poor water solubility. While it may dissolve readily in a concentrated organic solvent like dimethyl sulfoxide (B87167) (DMSO), the rapid change in solvent polarity when diluted into an aqueous buffer can cause the compound to crash out of solution.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture medium should generally be kept below 0.5% (v/v). However, the optimal concentration can be cell-line dependent, and it is always best to determine the tolerance of your specific cell line to DMSO.

Q4: How does the presence of serum in cell culture media affect the solubility of this compound?

Serum proteins, such as albumin, can bind to hydrophobic compounds, which can sometimes help to increase their apparent solubility in culture media. However, this interaction can also affect the free concentration of the compound and its biological activity.

Troubleshooting Guide: Solubility Issues

Researchers may encounter solubility challenges when preparing this compound for biological assays. The following table summarizes common problems and suggested solutions.

Problem Potential Cause Suggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer Poor aqueous solubility of this compound and "solvent shock".- Perform a stepwise (serial) dilution of the DMSO stock with the aqueous buffer.- Lower the final concentration of this compound in the assay.- Ensure the final DMSO concentration is optimized and does not exceed cytotoxic levels (typically <0.5%).
Inconsistent or lower-than-expected biological activity The compound may not be fully solubilized in the stock solution or is precipitating in the assay plate, leading to a lower effective concentration.- Gently warm the stock solution (e.g., to 37°C) or use brief sonication to ensure complete dissolution.- Visually inspect all solutions for any signs of precipitation before use.- Consider using solubility-enhancing agents (see Protocol 2).
Cloudiness or precipitate formation in the stock solution upon storage The compound may be coming out of solution at lower temperatures.- Store stock solutions at room temperature or 37°C for short periods if stability allows. For long-term storage, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, ensure the compound is fully redissolved.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the standard procedure for preparing a DMSO stock solution and subsequent dilutions for use in biological assays.

Materials:

  • This compound powder

  • High-quality, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous assay buffer (e.g., PBS or cell culture medium)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • (Optional) Sonicator or water bath

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the required mass of this compound for your desired stock concentration and volume.

    • Weigh the this compound powder and add it to a sterile tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gently warm the solution (e.g., 37°C) or sonicate briefly to aid dissolution.

    • Visually inspect the solution to ensure there is no particulate matter.

  • Working Solution Preparation (Serial Dilution):

    • To minimize precipitation, perform a serial dilution of the stock solution in your aqueous assay buffer.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:10 dilution followed by a 1:100 dilution in the assay buffer.

    • Add the DMSO stock to the buffer and mix immediately and thoroughly.

Protocol 2: Enhancing this compound Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Small amount of a suitable organic solvent (e.g., ethanol)

  • Stir plate and stir bar

Procedure:

  • Prepare a Cyclodextrin (B1172386) Solution:

    • Dissolve HP-β-CD in deionized water with stirring. The concentration will depend on the desired final concentration of this compound. Gentle heating may be required to fully dissolve the cyclodextrin.

  • Dissolve this compound:

    • In a separate container, dissolve the this compound in a minimal amount of an organic solvent like ethanol.

  • Form the Inclusion Complex:

    • Slowly add the this compound solution dropwise to the stirring cyclodextrin solution.

    • Allow the mixture to stir for several hours to overnight to allow for the formation of the inclusion complex.

  • Use in Assay:

    • This aqueous stock of the this compound-cyclodextrin complex can then be further diluted in your assay buffer.

Quantitative Data Summary

Solvent Solubility of Resveratrol (B1683913)
Water<0.05 mg/mL
Ethanol~50 mg/mL
Polyethylene Glycol 400 (PEG 400)~374 mg/mL
DMSOHighly soluble (often used for stock solutions)

Data for resveratrol is provided as a proxy. Actual solubility of this compound may vary.

Signaling Pathways and Experimental Workflows

Polyphenols, including stilbenoids like this compound, are known to exert their biological effects by modulating various cellular signaling pathways, often leading to the induction of apoptosis (programmed cell death) in cancer cells.

Diagram 1: General Workflow for Investigating this compound Solubility and Activity

G cluster_prep Preparation cluster_sol Solubility Test cluster_assay Biological Assay start This compound Powder stock Prepare DMSO Stock (e.g., 10 mM) start->stock dilute Dilute in Assay Buffer stock->dilute observe Observe for Precipitation dilute->observe treat Treat Cells observe->treat If Soluble troubleshoot Troubleshoot Solubility (e.g., Serial Dilution, Co-solvents) observe->troubleshoot If Precipitates measure Measure Endpoint (e.g., Viability, Apoptosis) treat->measure end Conclusion measure->end Analyze Results troubleshoot->dilute

Caption: Workflow for preparing and testing this compound in biological assays.

Diagram 2: Potential Signaling Pathways Modulated by this compound in Cancer Cells

Polyphenols often induce apoptosis through the intrinsic (mitochondrial) pathway and can influence key survival signaling pathways such as PI3K/Akt and MAPK.

G cluster_pathways Potential this compound Targets cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Intrinsic Apoptosis Pathway Carasiphenol_C This compound PI3K PI3K Carasiphenol_C->PI3K Inhibition Ras Ras Carasiphenol_C->Ras Modulation Bcl2 Bcl-2 (Anti-apoptotic) Carasiphenol_C->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Carasiphenol_C->Bax Upregulation Akt Akt PI3K->Akt Akt->Bcl2 Inhibition of Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Regulation of Apoptosis Mito Mitochondria Bcl2->Mito Bax->Mito CytoC Cytochrome c Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis

Caption: Potential signaling pathways affected by this compound in cancer cells.

References

Minimizing epimerization of Carasiphenol C during purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carasiphenol C Purification

Welcome to the technical support center for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing epimerization during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted, leading to the formation of a diastereomer called an epimer. For a biologically active compound like this compound, its specific three-dimensional structure is often crucial for its therapeutic effect. Epimerization can lead to a loss of biological activity, altered pharmacological properties, or the introduction of an undesired impurity (the epimer), which can complicate downstream applications and regulatory approval.

Q2: What are the primary factors that can cause epimerization of this compound during purification?

A2: The primary factors known to induce epimerization in chiral molecules, including phenols, are:

  • pH: Both acidic and basic conditions can catalyze epimerization.[1][2][3][4] For phenolic compounds, basic conditions are particularly concerning as they can lead to the formation of a phenoxide ion, which may facilitate epimerization at a nearby chiral center.

  • Temperature: Elevated temperatures can provide the necessary activation energy for the epimerization reaction to occur, accelerating the rate of conversion to the undesired epimer.[5]

  • Solvent: The choice of solvent can influence the rate of epimerization. Protic solvents, for instance, may participate in proton exchange mechanisms that facilitate epimerization.

  • Exposure to Air (Oxygen): While not a direct cause of epimerization, auto-oxidation of phenolic compounds can lead to degradation and the formation of impurities that may complicate purification and potentially create conditions conducive to epimerization.

Q3: How can I detect if my sample of this compound has undergone epimerization?

A3: Several analytical techniques can be employed to detect and quantify the presence of the this compound epimer:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. Using a chiral stationary phase, you can separate and quantify the two epimers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly 1H and 13C NMR, can often distinguish between epimers due to differences in the chemical environments of the nuclei.

  • Optical Rotation: A change in the specific rotation of your purified sample compared to a known standard of pure this compound can indicate the presence of the epimer.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the purification of this compound.

Issue Potential Cause Recommended Solution
Significant presence of the epimer in the purified sample (as detected by chiral HPLC). pH of the mobile phase or buffers is too high or too low. Maintain the pH of all solutions (extraction, chromatography mobile phase) in a neutral or slightly acidic range (pH 4-6). Avoid strong acids and bases.
Purification process is conducted at elevated temperatures. Perform all purification steps, including chromatography, at room temperature or below. If possible, use a refrigerated chromatography system.
Prolonged exposure to basic conditions during extraction or chromatography. Minimize the duration of any steps involving basic solutions. If a basic extraction is necessary, neutralize the sample immediately after.
Sample degradation or discoloration during purification. Auto-oxidation of the phenolic group. Degas all solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Consider adding a small amount of an antioxidant, such as ascorbic acid or BHT, to your sample and solvents, if compatible with your downstream applications.
Poor separation between this compound and its epimer on a chiral column. Suboptimal chiral chromatography method. Screen different chiral stationary phases (e.g., cellulose-based, amylose-based). Optimize the mobile phase composition (e.g., ratio of hexane/isopropanol) and flow rate.
Low recovery of this compound after purification. Adsorption to glassware or chromatography media. Silanize glassware to reduce active sites. Choose a chromatography stationary phase that is known to have low non-specific binding for phenols.
Precipitation of the compound during chromatography. Ensure that this compound is fully soluble in the mobile phase. You may need to adjust the solvent composition.

Experimental Protocol: Purification of this compound by Flash Column Chromatography

This protocol is designed to minimize epimerization by controlling pH and temperature.

1. Materials and Reagents:

  • Crude this compound extract

  • Silica (B1680970) gel (230-400 mesh)

  • n-Hexane (HPLC grade, degassed)

  • Ethyl acetate (B1210297) (HPLC grade, degassed)

  • Acetic acid (trace metal grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collector

  • Rotary evaporator

2. Preparation:

  • Mobile Phase Preparation: Prepare a stock solution of 0.1% acetic acid in ethyl acetate. This will be used to create your mobile phase gradient to maintain a slightly acidic environment.

  • Slurry Packing the Column: Prepare a slurry of silica gel in n-hexane. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

3. Sample Loading:

  • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate with 0.1% acetic acid in the ethyl acetate).

  • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel and then carefully adding it to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin elution with a low polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate with 0.1% acetic acid in the ethyl acetate).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of the ethyl acetate/acetic acid mixture. A suggested gradient might be from 5% to 50% over several column volumes.

  • Collect fractions of a suitable volume (e.g., 10-20 mL) using a fraction collector.

  • Perform all chromatography steps at ambient temperature (around 20-25°C).

5. Analysis and Pooling:

  • Analyze the collected fractions by TLC to identify those containing this compound.

  • Pool the fractions containing pure this compound.

  • Confirm the purity and check for the presence of the epimer in the pooled sample using chiral HPLC.

6. Solvent Removal:

  • Remove the solvent from the pooled fractions using a rotary evaporator. Ensure the water bath temperature does not exceed 30°C to prevent thermal degradation and epimerization.

Quantitative Data Summary

The following table presents hypothetical data on the effect of pH and temperature on the epimerization of this compound during a 24-hour period in solution. Researchers should generate their own data to determine the optimal conditions for their specific process.

ConditionpHTemperature (°C)Epimer Formation (%)
A4.04< 0.1
B4.0250.5
C4.0502.1
D7.040.2
E7.0251.0
F7.0504.5
G9.041.5
H9.0255.8
I9.05015.2

Visualizations

Troubleshooting Workflow for this compound Epimerization

Epimerization_Troubleshooting start Start: Epimerization Detected in Purified this compound check_ph Check pH of all solutions (Mobile phase, buffers) start->check_ph ph_ok Is pH in the optimal range (e.g., 4-6)? check_ph->ph_ok adjust_ph Adjust pH to a neutral or slightly acidic range. Re-purify. ph_ok->adjust_ph No check_temp Check purification temperature ph_ok->check_temp Yes adjust_ph->check_ph temp_ok Is the temperature at or below room temperature? check_temp->temp_ok lower_temp Lower the temperature. Use a refrigerated system if possible. Re-purify. temp_ok->lower_temp No check_time Review the duration of the purification process temp_ok->check_time Yes lower_temp->check_temp time_ok Is the process efficient and reasonably short? check_time->time_ok optimize_time Optimize the chromatography method to reduce run time. Re-purify. time_ok->optimize_time No check_oxidation Investigate potential for auto-oxidation time_ok->check_oxidation Yes optimize_time->check_time use_inert Use degassed solvents and/or an inert atmosphere. Consider adding an antioxidant. Re-purify. check_oxidation->use_inert end End: Epimerization Minimized use_inert->end

Caption: Troubleshooting workflow for minimizing this compound epimerization.

References

Identifying and removing impurities from Carasiphenol C samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from Carasiphenol C samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in synthetic this compound samples?

A1: Based on the synthetic routes for resveratrol (B1683913) oligomers, common impurities in this compound samples may include unreacted starting materials, diastereomers of this compound, and other resveratrol oligomers formed as side-products during the synthesis.[1][2]

Q2: Which analytical techniques are best suited for identifying these impurities?

A2: High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating and quantifying impurities.[3][4][5] For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.

Q3: What is a general strategy for purifying this compound?

A3: A common strategy involves an initial purification step using flash chromatography to remove major impurities, followed by a final polishing step with preparative HPLC to achieve high purity.

Q4: How can I store this compound to minimize degradation?

A4: this compound, like other polyphenols, should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guides

Problem 1: Unexpected peaks in the HPLC chromatogram of my this compound sample.

Q: I see several unexpected peaks in my analytical HPLC chromatogram. How do I identify them?

A: Unexpected peaks can arise from various sources. Here’s a systematic approach to identify them:

Potential Causes and Solutions:

  • Contamination: Ensure that the sample, solvent, and HPLC system are clean. Run a blank (mobile phase only) to check for system peaks.

  • Starting Materials and Reagents: Unreacted starting materials or reagents from the synthesis are common impurities. If possible, run standards of the starting materials to compare retention times.

  • Side-Products: The synthesis of complex molecules like this compound can lead to the formation of side-products, such as other resveratrol oligomers.

  • Degradation: this compound may degrade if exposed to light, heat, or oxygen. Ensure proper sample handling and storage.

Identification Workflow:

  • LC-MS Analysis: Determine the mass-to-charge ratio (m/z) of the unexpected peaks. This will provide the molecular weight of the impurities.

  • NMR Spectroscopy: If an impurity is present in a sufficient quantity, isolate it using preparative HPLC and perform 1D and 2D NMR for structural elucidation.

Table 1: Hypothetical HPLC-MS Data for a this compound Sample

PeakRetention Time (min)[M-H]⁻ (Observed m/z)Possible Identity
18.5227.07Resveratrol (Starting Material)
212.2680.20This compound
313.1680.20Diastereomer of this compound
415.8906.27Resveratrol Tetramer
Problem 2: Poor separation of this compound from an impurity.

Q: An impurity peak is co-eluting or has very poor resolution with my this compound peak in HPLC. How can I improve the separation?

A: Achieving good resolution is critical for accurate quantification and purification. Here are some strategies to improve peak separation:

Potential Causes and Solutions:

  • Suboptimal HPLC Method: The mobile phase composition, gradient, flow rate, or column chemistry may not be ideal for separating structurally similar compounds like diastereomers.

  • Column Overload: Injecting too much sample can lead to peak broadening and poor resolution.

Optimization Steps:

  • Modify the Gradient: A shallower gradient can improve the separation of closely eluting peaks.

  • Change the Mobile Phase: Experiment with different solvent systems (e.g., methanol/water vs. acetonitrile/water) or additives (e.g., formic acid, acetic acid).

  • Try a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size (UHPLC) can provide different selectivity.

  • Reduce Sample Load: Decrease the injection volume or sample concentration.

Table 2: Comparison of HPLC Conditions for Improved Separation

ParameterMethod A (Poor Resolution)Method B (Improved Resolution)
Column C18, 5 µm, 4.6 x 150 mmC18, 2.7 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 0.1% Formic Acid
Gradient 20-80% B in 15 min30-60% B in 25 min
Flow Rate 1.0 mL/min0.8 mL/min
Resolution (this compound / Impurity 3) 0.81.7

Experimental Protocols

Protocol 1: Analytical HPLC Method for Impurity Profiling

This method is designed for the separation and quantification of this compound and potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 70% B

    • 25-30 min: 70% to 95% B

    • 30-35 min: 95% B

    • 35-40 min: 95% to 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm and 320 nm.

  • Injection Volume: 10 µL.

Protocol 2: Purification of this compound by Flash Chromatography

This protocol is for the initial purification of a crude this compound sample.

  • Column: Silica (B1680970) gel flash column.

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 60%).

  • Sample Loading: Dissolve the crude sample in a minimal amount of a strong solvent (e.g., acetone (B3395972) or methanol) and adsorb it onto a small amount of silica gel. After drying, load the silica gel powder onto the column.

  • Fraction Collection: Collect fractions based on the UV detector response or by TLC analysis of the eluent.

  • Analysis: Analyze the collected fractions by analytical HPLC to identify those containing pure this compound.

Protocol 3: Final Purification by Preparative HPLC

This method is for obtaining high-purity this compound.

  • Column: C18 preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A shallow gradient optimized from the analytical method (e.g., 40-55% B over 30 minutes).

  • Flow Rate: 20 mL/min.

  • Sample Injection: Dissolve the partially purified sample in the mobile phase and inject.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Post-Purification: Remove the mobile phase solvents under reduced pressure and lyophilize to obtain the pure compound.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification Crude Crude this compound HPLC Analytical HPLC Crude->HPLC Analyze Flash Flash Chromatography Crude->Flash Initial Cleanup LCMS LC-MS HPLC->LCMS Identify Mass NMR NMR LCMS->NMR Confirm Structure Prep_HPLC Preparative HPLC Flash->Prep_HPLC Final Polishing Pure Pure this compound Prep_HPLC->Pure Isolate Logical_Troubleshooting Start Unexpected HPLC Peaks? Cause1 Contamination? Start->Cause1 Cause2 Side Products? Start->Cause2 Cause3 Degradation? Start->Cause3 Sol1 Run Blank Clean System Cause1->Sol1 Sol2 LC-MS Analysis NMR of Impurity Cause2->Sol2 Sol3 Check Storage Use Fresh Sample Cause3->Sol3 Signaling_Pathway Carasiphenol_C This compound ROS Reactive Oxygen Species (ROS) Carasiphenol_C->ROS Scavenges Keap1 Keap1 Carasiphenol_C->Keap1 Inhibits ROS->Keap1 Oxidizes Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1->Nrf2 Inhibits (Basal) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Promotes

References

Technical Support Center: Carasiphenol C Chromatographic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Carasiphenol C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of this compound in their experiments.

Troubleshooting Guide: Enhancing this compound Resolution

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Q1: Why is my this compound peak showing poor resolution or co-eluting with other compounds?

Poor resolution or co-elution in the analysis of this compound, a phenolic compound, can stem from several factors. These often relate to the mobile phase composition, column chemistry, or other instrumental parameters. Overlapping peaks are a common challenge in chromatography, especially with complex mixtures.[1]

Potential Causes and Solutions:

  • Inadequate Mobile Phase Strength: If the mobile phase is too strong, this compound may elute too quickly, near the void volume, preventing effective separation. Conversely, a mobile phase that is too weak can lead to excessively long retention times and broad peaks.

    • Solution: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.[2] For reversed-phase chromatography, decreasing the organic solvent percentage will generally increase retention and may improve resolution.

  • Suboptimal pH of the Mobile Phase: this compound has multiple hydroxyl groups, making its ionization state pH-dependent. If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak broadening or splitting.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3] For phenolic compounds, acidifying the mobile phase with a modifier like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of the hydroxyl groups, leading to sharper peaks and better retention on a C18 column.

  • Inappropriate Stationary Phase: The choice of column chemistry is critical for selectivity. A standard C18 column may not always provide the best resolution for complex phenolic compounds.

    • Solution: Consider a different stationary phase. For instance, a phenyl-hexyl or a biphenyl (B1667301) column might offer different selectivity for aromatic compounds like this compound.

  • Column Temperature Fluctuations: Temperature can affect selectivity and efficiency. Inconsistent temperatures can lead to shifting retention times and variable resolution.

    • Solution: Use a column oven to maintain a stable and optimized temperature. Increasing the temperature can sometimes improve peak shape and resolution, although it may also decrease retention time.

Troubleshooting Workflow for Co-elution:

coelution_troubleshooting start Poor Resolution or Co-elution of this compound check_k Is the capacity factor (k') between 1 and 10? start->check_k adjust_mobile_phase Adjust Organic Solvent Percentage check_k->adjust_mobile_phase No check_selectivity Is selectivity (α) the issue? check_k->check_selectivity Yes adjust_mobile_phase->check_k modify_mobile_phase Modify Mobile Phase (e.g., change organic solvent, adjust pH) check_selectivity->modify_mobile_phase Yes change_column Change Stationary Phase (e.g., Phenyl-Hexyl, Biphenyl) check_selectivity->change_column Consider if modification is insufficient check_efficiency Is peak broadening (low efficiency, N) the problem? check_selectivity->check_efficiency No end Improved Resolution modify_mobile_phase->end change_column->end optimize_flow_rate Optimize Flow Rate check_efficiency->optimize_flow_rate Yes use_smaller_particles Use Column with Smaller Particles (e.g., UHPLC) check_efficiency->use_smaller_particles Consider for significant improvement optimize_temp Optimize Column Temperature check_efficiency->optimize_temp Also consider optimize_flow_rate->end use_smaller_particles->end optimize_temp->end

Caption: Troubleshooting workflow for HPLC co-elution of this compound.

Q2: My this compound peak is tailing. What can I do to improve the peak shape?

Peak tailing for phenolic compounds like this compound is often caused by secondary interactions with the stationary phase.

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the polar hydroxyl groups of this compound, causing tailing.

    • Solution 1: Lower Mobile Phase pH: Add an acidic modifier (e.g., 0.1% formic acid or TFA) to the mobile phase to protonate the silanol groups and reduce unwanted interactions.

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which minimizes tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Mobile Phase and Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase whenever possible.

Logical Decision Tree for Peak Tailing:

peak_tailing_troubleshooting start This compound Peak Tailing check_overload Is the sample concentration too high? start->check_overload reduce_load Reduce Injection Volume or Dilute Sample check_overload->reduce_load Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No end Symmetrical Peak reduce_load->end match_solvent Dissolve Sample in Initial Mobile Phase check_solvent->match_solvent Yes check_ph Is the mobile phase pH optimized? check_solvent->check_ph No match_solvent->end lower_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_ph->lower_ph No check_column Are you using an older or non-end-capped column? check_ph->check_column Yes lower_ph->end use_endcapped_column Switch to a Modern, End-Capped Column check_column->use_endcapped_column Yes check_column->end No use_endcapped_column->end

Caption: Decision tree for troubleshooting this compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for this compound analysis?

Table 1: Recommended Starting HPLC Parameters for this compound

ParameterRecommended Starting Condition
Column C18, 2.1-4.6 mm ID, 50-150 mm length, ≤ 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20-30 minutes
Flow Rate 0.2-1.0 mL/min (depending on column ID)
Column Temp. 30-40 °C
Detection UV, ~280 nm or ~320 nm
Injection Vol. 1-10 µL

Q2: How can I improve the resolution between this compound and other structurally similar resveratrol (B1683913) oligomers?

Improving the resolution of closely related compounds often requires fine-tuning the separation parameters to enhance selectivity.

Table 2: Strategies to Improve Selectivity for this compound

StrategyActionExpected Outcome
Change Organic Modifier Switch from acetonitrile to methanol, or vice versa.Alters the selectivity of the separation due to different solvent-analyte interactions.
Adjust Mobile Phase pH Modify the concentration of the acidic modifier (e.g., formic acid).Can change the retention characteristics of ionizable compounds relative to each other.
Modify Gradient Slope Decrease the steepness of the gradient (i.e., increase the gradient time).Provides more time for closely eluting compounds to separate.
Optimize Temperature Systematically vary the column temperature (e.g., in 5 °C increments from 30 to 50 °C).Can change the elution order (selectivity) of some compounds.

Q3: Should I use HPLC or UHPLC for this compound analysis?

Both HPLC and UHPLC can be used, but UHPLC offers significant advantages for complex samples containing multiple, closely eluting compounds like this compound and its isomers.

Table 3: Comparison of HPLC and UHPLC for this compound Analysis

FeatureHPLC (High-Performance Liquid Chromatography)UHPLC (Ultra-High-Performance Liquid Chromatography)
Particle Size 3-5 µm< 2 µm
Resolution GoodExcellent, higher peak capacity.
Analysis Time LongerShorter, higher throughput.
Solvent Consumption HigherLower.
System Pressure LowerSignificantly higher
Recommendation Suitable for routine analysis with simpler matrices.Recommended for complex mixtures and when high resolution and speed are critical.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for this compound Screening

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Experimental Workflow Diagram:

experimental_workflow start Start sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep hplc_setup HPLC System Setup (Install Column, Prime Pumps) sample_prep->hplc_setup method_load Load Analytical Method (Gradient, Flow Rate, Temp.) hplc_setup->method_load injection Inject Sample method_load->injection data_acq Data Acquisition (Chromatogram Recording) injection->data_acq data_proc Data Processing (Peak Integration & Analysis) data_acq->data_proc end End data_proc->end

Caption: General experimental workflow for HPLC analysis of this compound.

References

Validation & Comparative

Validating the Biological Activity of Synthetic Carasiphenol C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of synthetically derived Carasiphenol C. We present a series of recommended experimental protocols, data presentation formats, and comparative analyses against established alternatives to objectively assess its performance. This document is intended to guide researchers in generating robust and comparable data for drug development and scientific discovery.

This compound is a stilbenoid first isolated from Caragana sinica, a plant with a history of use in traditional medicine.[1] Extracts from this plant have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and skin regenerative properties.[1][2] As a constituent of Caragana sinica, this compound is hypothesized to contribute to these therapeutic effects. This guide outlines a workflow to verify if the synthetic version of this molecule exhibits similar efficacy.

Experimental Workflow for Biological Activity Validation

The validation process is structured to systematically evaluate the antioxidant, anti-inflammatory, and skin regenerative potential of synthetic this compound. The workflow diagram below illustrates the proposed experimental sequence.

G cluster_0 Phase 1: Antioxidant Activity cluster_1 Phase 2: Anti-inflammatory Activity cluster_2 Phase 3: Skin Regeneration Activity DPPH DPPH Radical Scavenging Assay ABTS ABTS Radical Scavenging Assay LPS LPS-stimulated Macrophages (RAW 264.7) NO Nitric Oxide (NO) Production Assay LPS->NO Cytokine Cytokine Measurement (TNF-α, IL-6) LPS->Cytokine Fibroblasts Human Dermal Fibroblasts (HDFs) Collagen Collagen Production Assay Fibroblasts->Collagen MMP MMP-1 (Collagenase) Inhibition Assay Fibroblasts->MMP start Synthetic this compound start->DPPH start->ABTS start->LPS start->Fibroblasts resveratrol Resveratrol (Positive Control) resveratrol->DPPH resveratrol->ABTS resveratrol->LPS resveratrol->Fibroblasts pterostilbene Pterostilbene (Alternative) pterostilbene->DPPH pterostilbene->ABTS pterostilbene->LPS pterostilbene->Fibroblasts

Caption: Experimental workflow for validating the biological activity of synthetic this compound.

Data Presentation: Comparative Analysis

All quantitative results should be summarized in tables to facilitate direct comparison between synthetic this compound and the reference compounds, Resveratrol (a well-characterized stilbenoid) and Pterostilbene (a more bioavailable analogue).

Table 1: Antioxidant Activity

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)
Synthetic this compound
Resveratrol
Pterostilbene
Ascorbic Acid (Standard)

Table 2: Anti-inflammatory Activity in RAW 264.7 Macrophages

Compound (Concentration)NO Inhibition (%)TNF-α Reduction (%)IL-6 Reduction (%)
Synthetic this compound (1 µM)
Synthetic this compound (10 µM)
Synthetic this compound (50 µM)
Resveratrol (10 µM)
Pterostilbene (10 µM)
Dexamethasone (1 µM)

Table 3: Skin Regenerative Activity in Human Dermal Fibroblasts

Compound (Concentration)Collagen I Synthesis (Fold Change)MMP-1 Inhibition (%)
Synthetic this compound (1 µM)
Synthetic this compound (10 µM)
Synthetic this compound (50 µM)
Resveratrol (10 µM)
Pterostilbene (10 µM)
TGF-β1 (10 ng/mL)N/A

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Antioxidant Activity Assays

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Add varying concentrations of synthetic this compound, Resveratrol, Pterostilbene, and Ascorbic Acid (standard) to a 96-well plate.

  • Add the DPPH solution to each well and incubate in the dark for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add varying concentrations of the test compounds to a 96-well plate.

  • Add the diluted ABTS solution and incubate for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

Anti-inflammatory Activity Assay

a. Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of synthetic this compound, Resveratrol, Pterostilbene, or Dexamethasone for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

b. Nitric Oxide (NO) Production Assay:

  • After incubation, collect the cell culture supernatant.

  • Determine the NO concentration using the Griess reagent system according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm.

c. Cytokine Measurement (ELISA):

  • Measure the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's protocols.

Skin Regenerative Activity Assays

a. Cell Culture and Treatment:

  • Culture primary Human Dermal Fibroblasts (HDFs) in fibroblast growth medium.

  • Seed the cells in appropriate culture plates.

  • Treat the cells with varying concentrations of synthetic this compound, Resveratrol, Pterostilbene, or TGF-β1 (positive control for collagen synthesis) for 48-72 hours.

b. Pro-Collagen Type I Synthesis Assay:

  • Measure the amount of pro-collagen type I peptide in the cell culture supernatant using a commercial ELISA kit.

c. MMP-1 (Collagenase) Activity Assay:

  • Determine the inhibitory effect of the test compounds on the activity of recombinant human MMP-1 using a fluorometric assay kit.

Signaling Pathway Diagram

The anti-inflammatory effects of stilbenoids are often attributed to their modulation of key signaling pathways, such as the NF-κB pathway, which is activated by LPS.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Upregulates CarasiphenolC This compound CarasiphenolC->IKK Inhibits

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

By following this comprehensive guide, researchers can systematically validate the biological activity of synthetic this compound, generating robust and comparable data that will be invaluable for future research and development endeavors.

References

A Comparative Analysis of the Efficacy of Carasiphenol C and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of two noteworthy stilbenoids.

In the ongoing quest for novel therapeutic agents, natural compounds continue to be a source of significant interest. Among these, stilbenoids, a class of polyphenols, have demonstrated a wide array of biological activities. Resveratrol (B1683913) is a well-studied member of this family, with extensive research supporting its antioxidant, anti-inflammatory, and antiproliferative properties. A lesser-known stilbenoid, Carasiphenol C, has also emerged as a compound of interest. This guide provides a comparative overview of the available efficacy data for this compound and the extensively studied resveratrol, with a focus on their antioxidant, anti-inflammatory, and antiproliferative effects.

While a direct quantitative comparison is challenging due to the limited publicly available data for this compound, this guide summarizes the existing findings to offer a preliminary assessment and highlight areas for future research.

Quantitative Data on Efficacy

The following table summarizes the available quantitative data for the efficacy of this compound and resveratrol in key in vitro assays. It is important to note that the data for this compound is sparse and derived from a single study that indicated its evaluation but for which specific IC50 values for the purified compound are not readily accessible in the public domain. In contrast, resveratrol has been extensively studied, and a range of IC50 values has been reported in the literature.

CompoundAssayEfficacy (IC50)Cell Line (if applicable)
This compound Topical Anti-inflammatoryData not availableN/A
DPPH Radical ScavengingData not availableN/A
AntiproliferativeData not availableCaco-2
Resveratrol Anti-inflammatory (NO production)~0.6 - 4.13 µM[1]RAW 264.7
DPPH Radical Scavenging~2.86 - 15.54 µg/mL[2][3]N/A
Antiproliferative~20.8 - 120 µM[4][5]Caco-2

Note: IC50 (half maximal inhibitory concentration) is the concentration of a substance that is required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727).

  • Sample Preparation: The test compound (this compound or resveratrol) is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Caco-2 cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or resveratrol) for a specified duration (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (solvent) only.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 3-4 hours) at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Signaling Pathways

Understanding the molecular mechanisms through which these compounds exert their effects is critical for drug development. While the signaling pathways of this compound have not been elucidated, resveratrol is known to modulate a multitude of signaling pathways.

Key Signaling Pathways Modulated by Resveratrol

Resveratrol's diverse biological effects are attributed to its ability to interact with multiple molecular targets and signaling pathways.

Resveratrol_Signaling cluster_antioxidant Antioxidant Effects cluster_anti_inflammatory Anti-inflammatory Effects cluster_longevity Longevity & Metabolism Resveratrol Resveratrol Nrf2 Nrf2 Activation Resveratrol->Nrf2 NFkB NF-κB Inhibition Resveratrol->NFkB MAPK MAPK Pathway (ERK, JNK, p38) Modulation Resveratrol->MAPK SIRT1 SIRT1 Activation Resveratrol->SIRT1 AMPK AMPK Activation Resveratrol->AMPK ARE ARE Binding Nrf2->ARE AntioxidantEnzymes Increased Expression of Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes COX2 COX-2 Inhibition NFkB->COX2 ProInflammatoryCytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatoryCytokines MAPK->ProInflammatoryCytokines PGC1a PGC-1α Activation SIRT1->PGC1a AMPK->PGC1a MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis

Caption: Major signaling pathways modulated by resveratrol.

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of the efficacy of a natural compound like this compound or resveratrol.

Experimental_Workflow cluster_extraction Compound Isolation cluster_screening In Vitro Efficacy Screening cluster_mechanism Mechanism of Action cluster_invivo In Vivo Validation PlantSource Plant Source (e.g., Caragana sinica) Extraction Extraction & Fractionation PlantSource->Extraction Isolation Isolation & Purification of This compound Extraction->Isolation Antioxidant Antioxidant Assays (DPPH, ABTS) Isolation->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO, Cytokine Production) Isolation->AntiInflammatory Antiproliferative Antiproliferative Assays (MTT, SRB on Cancer Cells) Isolation->Antiproliferative Toxicity Toxicity & Safety Studies Isolation->Toxicity Signaling Signaling Pathway Analysis (Western Blot, PCR) AntiInflammatory->Signaling Antiproliferative->Signaling AnimalModel Animal Models of Disease Signaling->AnimalModel Enzyme Enzyme Inhibition Assays

Caption: General experimental workflow for efficacy evaluation.

Conclusion

Resveratrol is a extensively researched stilbenoid with well-documented antioxidant, anti-inflammatory, and antiproliferative properties, mediated through its interaction with various key signaling pathways. In contrast, this compound is a relatively understudied compound. While preliminary research indicates its potential as a bioactive molecule, a significant lack of quantitative efficacy data and mechanistic studies prevents a direct and comprehensive comparison with resveratrol at this time.

The information presented in this guide highlights the therapeutic potential of resveratrol and underscores the need for further investigation into the biological activities of this compound. Future studies should focus on determining the IC50 values of purified this compound in a range of bioassays and elucidating its molecular mechanisms of action. Such data will be invaluable for a more definitive comparison with resveratrol and for assessing its potential as a novel therapeutic agent.

References

Carasiphenol C vs. Other Stilbenoid Tetramers: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Stilbenoid tetramers, a class of polyphenolic compounds derived from the polymerization of resveratrol (B1683913) units, have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide provides a comparative overview of Carasiphenol C, a stilbenoid tetramer isolated from Caragana sinica, against other notable stilbenoid tetramers such as hopeaphenol, vaticanol C, and vitisin B. The comparison focuses on their antioxidant, anti-inflammatory, anticancer, antiviral, and hypoglycemic properties, supported by available experimental data.

Comparative Biological Activity

The biological efficacy of these complex molecules varies depending on their specific structures. The following tables summarize the available quantitative data (IC50 values) for this compound and other selected stilbenoid tetramers across different biological assays. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Antiviral Activity

This compound has demonstrated notable antiviral properties. The table below compares its efficacy with that of other stilbenoid tetramers for which antiviral data is available.

CompoundVirusCell LineIC50 (µM)
This compound (as Carastilphenol D) Respiratory Syncytial Virus (RSV)Hep-233.3[1]
This compound (as Carastilphenol C) Coxsackie virus B3 (CVB3)Vero19.2[1]
Hopeaphenol SARS-CoV-2 (USA-WA1/2020)Vero-E610.2 - 23.4 (EC50)[2][3]
Vaticanol B SARS-CoV-2 (B.1.1.7)Vero-E632.4 (EC50)
Hypoglycemic Activity

The potential of stilbenoid tetramers in managing blood glucose levels has been investigated through their inhibition of key digestive enzymes like α-glucosidase.

CompoundAssayIC50 (µM)
This compound derivative α-glucosidase inhibition0.1 - 0.4
Hopeaphenol yeast α-glucosidase inhibition18.30
Vitisin B yeast α-glucosidase inhibition1.02
Vaticanol B human salivary α-amylase inhibition5.3
Vaticanol B human pancreatic α-amylase inhibition6.1
Antioxidant Activity
CompoundAssayIC50 (µM)
Caragasinin A (from C. sinica) DPPH radical scavenging34.7
Caraphenol B (from C. sinica) DPPH radical scavenging89.1
Vitisin B DPPH radical scavenging~82
Anti-inflammatory Activity

The anti-inflammatory potential of stilbenoid tetramers is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

CompoundAssayCell LineIC50 (µM)
Vitisin B Nitric oxide production inhibitionBV-2 microglia4.7
Extract of C. sinica root --Showed significant reduction in pro-inflammatory cytokines (TNF-α, IL-6)
Anticancer Activity

Several stilbenoid tetramers have exhibited potent cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Vaticanol C SW480 (colon cancer)Lower than resveratrol (specific IC50 not stated)
Vaticanol C HL60 (leukemia)4-7 times more potent than resveratrol (specific IC50 not stated)
Caragaphenol A (from C. sinica) AGS (gastric cancer)5.80
Caragaphenol A (from C. sinica) MKN-45 (gastric cancer)8.66

Signaling Pathways and Experimental Workflows

The biological activities of stilbenoid tetramers are often mediated through their interaction with various cellular signaling pathways. Furthermore, understanding the experimental workflows is crucial for interpreting the presented data.

Key Signaling Pathways

Stilbenoids are known to modulate several key signaling pathways involved in inflammation and cell survival, including the NF-κB and PI3K/Akt pathways.

NF_kB_Signaling_Pathway Pro-inflammatory stimuli (LPS) Pro-inflammatory stimuli (LPS) TLR4 TLR4 Pro-inflammatory stimuli (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK complex IKK complex MyD88->IKK complex IκBα phosphorylation IκBα phosphorylation IKK complex->IκBα phosphorylation phosphorylates IκBα degradation IκBα degradation IκBα phosphorylation->IκBα degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα degradation->NF-κB (p65/p50) releases Nuclear translocation Nuclear translocation NF-κB (p65/p50)->Nuclear translocation IκBα IκBα IκBα->NF-κB (p65/p50) sequesters in cytoplasm Gene transcription Gene transcription Nuclear translocation->Gene transcription activates Pro-inflammatory mediators (iNOS, COX-2, TNF-α, IL-6) Pro-inflammatory mediators (iNOS, COX-2, TNF-α, IL-6) Gene transcription->Pro-inflammatory mediators (iNOS, COX-2, TNF-α, IL-6) Stilbenoid Tetramers Stilbenoid Tetramers Stilbenoid Tetramers->IKK complex inhibit Stilbenoid Tetramers->NF-κB (p65/p50) inhibit nuclear translocation

NF-κB Signaling Pathway Inhibition by Stilbenoid Tetramers.

PI3K_Akt_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K activates PIP2 to PIP3 PIP2 to PIP3 PI3K->PIP2 to PIP3 phosphorylates Akt Akt PIP2 to PIP3->Akt activates Cell Survival Cell Survival Akt->Cell Survival Cell Proliferation Cell Proliferation Akt->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis Akt->Inhibition of Apoptosis Stilbenoid Tetramers Stilbenoid Tetramers Stilbenoid Tetramers->Akt modulate

Modulation of PI3K/Akt Signaling Pathway by Stilbenoid Tetramers.
Experimental Workflows

The following diagrams illustrate the general workflows for common in vitro assays used to evaluate the biological activities of these compounds.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH solution (purple) DPPH solution (purple) Mix & Incubate Mix & Incubate DPPH solution (purple)->Mix & Incubate Test Compound (Stilbenoid) Test Compound (Stilbenoid) Test Compound (Stilbenoid)->Mix & Incubate Reduced DPPH (yellow) Reduced DPPH (yellow) Mix & Incubate->Reduced DPPH (yellow) Radical Scavenging Spectrophotometer (517 nm) Spectrophotometer (517 nm) Calculate IC50 Calculate IC50 Spectrophotometer (517 nm)->Calculate IC50 Reduced DPPH (yellow)->Spectrophotometer (517 nm) Measure Absorbance

Workflow for DPPH Radical Scavenging Assay.

MTT_Assay_Workflow Seed Cancer Cells Seed Cancer Cells Treat with Stilbenoid Treat with Stilbenoid Seed Cancer Cells->Treat with Stilbenoid Incubate Incubate Treat with Stilbenoid->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubation (Formazan formation) Incubation (Formazan formation) Add MTT Reagent->Incubation (Formazan formation) Add Solubilizing Agent (e.g., DMSO) Add Solubilizing Agent (e.g., DMSO) Incubation (Formazan formation)->Add Solubilizing Agent (e.g., DMSO) Measure Absorbance (570 nm) Measure Absorbance (570 nm) Add Solubilizing Agent (e.g., DMSO)->Measure Absorbance (570 nm) Calculate Cell Viability / IC50 Calculate Cell Viability / IC50 Measure Absorbance (570 nm)->Calculate Cell Viability / IC50

Workflow for MTT Cell Viability Assay.

Alpha_Glucosidase_Inhibition_Workflow α-Glucosidase enzyme α-Glucosidase enzyme Pre-incubation Pre-incubation α-Glucosidase enzyme->Pre-incubation Test Compound (Stilbenoid) Test Compound (Stilbenoid) Test Compound (Stilbenoid)->Pre-incubation Add Substrate (pNPG) Add Substrate (pNPG) Pre-incubation->Add Substrate (pNPG) Incubation Incubation Add Substrate (pNPG)->Incubation Stop Reaction (e.g., Na2CO3) Stop Reaction (e.g., Na2CO3) Incubation->Stop Reaction (e.g., Na2CO3) Measure Absorbance (405 nm) Measure Absorbance (405 nm) Stop Reaction (e.g., Na2CO3)->Measure Absorbance (405 nm) Calculate % Inhibition / IC50 Calculate % Inhibition / IC50 Measure Absorbance (405 nm)->Calculate % Inhibition / IC50

Workflow for α-Glucosidase Inhibition Assay.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are essential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Reagent Preparation : A stock solution of DPPH is prepared in methanol (B129727) (e.g., 0.1 mM). The test compounds (stilbenoid tetramers) are dissolved in a suitable solvent (e.g., DMSO or methanol) to create a series of concentrations.

  • Reaction Mixture : In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compound. A control containing the solvent instead of the test compound is also prepared.

  • Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 517 nm. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the test compound.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Cells (e.g., cancer cell lines) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the stilbenoid tetramers and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (solvent).

  • MTT Addition : After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization : The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation : The cell viability is expressed as a percentage of the control. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

α-Glucosidase Inhibition Assay

This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in the digestion of carbohydrates.

  • Reagent Preparation : A solution of α-glucosidase (from Saccharomyces cerevisiae or other sources) and a substrate solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). The test compounds are dissolved in a solvent to prepare various concentrations.

  • Enzyme-Inhibitor Incubation : The α-glucosidase solution is pre-incubated with different concentrations of the stilbenoid tetramers for a short period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation : The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.

  • Incubation : The reaction mixture is incubated for a defined time (e.g., 20-30 minutes) at 37°C. The α-glucosidase catalyzes the hydrolysis of pNPG to p-nitrophenol, which is a yellow-colored product.

  • Reaction Termination : The reaction is stopped by adding a basic solution, such as sodium carbonate (Na2CO3).

  • Measurement : The absorbance of the produced p-nitrophenol is measured at 405 nm using a microplate reader.

  • Calculation : The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined from the dose-response curve. Acarbose is often used as a positive control.

Conclusion

This compound and other stilbenoid tetramers represent a promising class of natural compounds with a wide spectrum of biological activities. While the available data suggests that this compound possesses significant antiviral and hypoglycemic potential, a direct and comprehensive comparison with other tetramers across all biological fronts is challenging due to the lack of standardized, comparative studies. Hopeaphenol, vaticanol C, and vitisin B have demonstrated potent antioxidant, anti-inflammatory, and anticancer effects in various in vitro and in vivo models. The inhibitory mechanisms often involve the modulation of key signaling pathways such as NF-κB and PI3K/Akt. Further research, particularly head-to-head comparative studies, is warranted to fully elucidate the relative therapeutic potential of this compound and its counterparts for future drug development endeavors.

References

Cross-Validation of Analytical Methods for Carasiphenol C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of Carasiphenol C, a phenolic compound. The objective is to offer a framework for the cross-validation of these methods, ensuring data accuracy, reliability, and consistency across different analytical platforms. The information presented is based on established methodologies for the analysis of phenolic compounds and serves as a valuable resource for method development, validation, and transfer.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique for this compound quantification is critical and depends on various factors, including the required specificity, sensitivity, sample throughput, and available instrumentation. The most common and suitable methods for analyzing phenolic compounds like this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of these analytical methods for the quantification of phenolic compounds. It is important to note that these values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.[1][2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)UV-Visible (UV-Vis) Spectrophotometry
Principle Separation based on analyte's affinity for stationary and mobile phases, followed by UV detection.Separation by HPLC followed by mass analysis, providing high selectivity and sensitivity.Measurement of light absorbance by the analyte at a specific wavelength.
Specificity High (can separate from structurally similar impurities).[1]Very High (mass-to-charge ratio provides an additional dimension of separation).Lower (potential for interference from other absorbing compounds).[1]
Linearity (R²) > 0.999[1]> 0.999> 0.995
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%< 5%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 100 ng/L (with derivatization)Dependent on molar absorptivity, typically in the µg/mL range.
Limit of Quantification (LOQ) 0.03 - 0.5 µg/mL0.1 - 200 ng/L (with derivatization)Dependent on molar absorptivity, typically in the µg/mL range.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the discussed analytical techniques, adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the precise quantification of this compound and its separation from potential impurities.

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Autosampler.

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Acetonitrile (B52724) (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or other suitable buffer components.

    • This compound reference standard.

    • Sample diluent (e.g., 50:50 Methanol:Water).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection Wavelength: Determined by UV scan of this compound (typically around 280 nm for phenolic compounds).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a known concentration (e.g., 100 µg/mL).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.

    • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers higher sensitivity and selectivity, making it suitable for trace-level analysis and confirmation.

  • Instrumentation:

    • UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

    • C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Reagents and Materials:

    • LC-MS grade acetonitrile, methanol, and water.

    • LC-MS grade formic acid.

    • This compound reference standard.

  • Chromatographic and MS Conditions:

    • Mobile Phase: Similar to HPLC, using LC-MS grade solvents. A faster gradient can be employed due to the higher efficiency of the UPLC system.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for phenolic compounds.

    • MS Detection: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for this compound.

  • Standard and Sample Preparation:

    • Preparation is similar to the HPLC method, but lower concentrations are typically used due to the higher sensitivity of the MS detector.

  • Validation Parameters:

    • The method should be validated for the same parameters as HPLC, with special attention to matrix effects which can influence ionization efficiency.

UV-Visible Spectrophotometry

This method is simpler and faster, suitable for the quantification of this compound in samples with minimal interfering substances.

  • Instrumentation:

    • UV-Vis Spectrophotometer.

    • Quartz cuvettes.

  • Reagents and Materials:

    • Ethanol or methanol (spectroscopic grade).

    • This compound reference standard.

  • Methodology:

    • Wavelength of Maximum Absorbance (λmax): Dissolve this compound in the chosen solvent and scan the UV-Vis spectrum to determine the λmax.

    • Standard and Sample Preparation:

      • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to a known concentration.

      • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

      • Sample Preparation: Dissolve the sample containing this compound in the solvent to a concentration that results in an absorbance reading within the linear range of the calibration curve.

    • Quantification: Measure the absorbance of the standards and samples at the λmax. Construct a calibration curve of absorbance versus concentration and determine the concentration of this compound in the sample.

  • Validation Parameters:

    • The method should be validated for linearity, range, accuracy, precision, LOD, and LOQ.

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, for instance, a primary method (e.g., HPLC) and a secondary or alternative method (e.g., UV-Vis Spectrophotometry).

CrossValidationWorkflow start Start: Define Cross-Validation Protocol sample_prep Sample Set Preparation (Identical Batches) start->sample_prep method1 Primary Method Analysis (e.g., HPLC) sample_prep->method1 method2 Alternative Method Analysis (e.g., UV-Vis) sample_prep->method2 data_acq1 Data Acquisition & Processing method1->data_acq1 data_acq2 Data Acquisition & Processing method2->data_acq2 results1 Quantitative Results (Method 1) data_acq1->results1 results2 Quantitative Results (Method 2) data_acq2->results2 comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) results1->comparison results2->comparison acceptance Acceptance Criteria Met? comparison->acceptance pass Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancies (Method Bias, Sample Matrix Effects) acceptance->fail No end End pass->end fail->start Re-evaluate

Caption: Workflow for the cross-validation of two analytical methods.

References

Carasiphenol C: Unraveling the Bioactivity of a Novel Phenolic Compound

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of publicly available scientific literature detailing the in vitro and in vivo bioactivity of Carasiphenol C. Extensive searches of established research databases have not yielded specific studies on this particular compound. Therefore, a direct comparison of its biological effects in laboratory versus living organism models is not possible at this time.

This guide aims to provide a framework for the future evaluation of this compound, outlining the standard experimental protocols and data presentation that would be required for a comprehensive comparison of its in vitro and in vivo activities. As research on this novel compound emerges, this document can serve as a template for organizing and interpreting the findings for researchers, scientists, and drug development professionals.

Future Directions: A Proposed Roadmap for Investigating this compound

To elucidate the therapeutic potential of this compound, a systematic investigation into its biological activities is necessary. The following sections detail the hypothetical experimental workflows and data that would be crucial for a thorough analysis.

Table 1: Hypothetical In Vitro Bioactivity Profile of this compound

This table illustrates the type of quantitative data that would be generated from initial in vitro screening to determine the biological effects of this compound on cultured cells.

Assay TypeCell LineEndpointIC50 / EC50 (µM)Key Findings
CytotoxicityCancer Cell Line (e.g., MCF-7)Cell ViabilityData PendingData Pending
Anti-inflammatoryMacrophage Cell Line (e.g., RAW 264.7)Nitric Oxide ProductionData PendingData Pending
AntioxidantNeuronal Cell Line (e.g., SH-SY5Y)Reactive Oxygen Species (ROS) LevelsData PendingData Pending
Enzyme InhibitionTarget-specific assayEnzyme ActivityData PendingData Pending
Table 2: Hypothetical In Vivo Bioactivity Profile of this compound

Following promising in vitro results, in vivo studies in animal models would be the next logical step. This table outlines the kind of data that would be collected to assess the compound's efficacy and safety in a living organism.

Animal ModelDisease ModelTreatment RegimenEfficacy EndpointKey Findings
MouseXenograft Tumor ModelData PendingTumor Volume Reduction (%)Data Pending
RatCarrageenan-induced Paw EdemaData PendingEdema Inhibition (%)Data Pending
ZebrafishOxidative Stress ModelData PendingSurvival Rate (%)Data Pending

Prospective Experimental Protocols

Detailed methodologies are fundamental for the reproducibility and validation of scientific findings. The following are examples of standard protocols that would be employed to investigate the bioactivity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Xenograft Tumor Model
  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment Administration: Administer this compound or a vehicle control to the mice via a specified route (e.g., oral gavage) and schedule.

  • Tumor Measurement: Measure tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Calculate the percentage of tumor growth inhibition.

Visualizing Potential Mechanisms of Action

While the specific signaling pathways affected by this compound are unknown, diagrams are a powerful tool for illustrating hypothetical mechanisms. The following Graphviz diagrams depict common signaling pathways that are often modulated by phenolic compounds in the context of cancer and inflammation.

G cluster_0 Hypothetical Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor Binds to Signal Transduction Cascade Signal Transduction Cascade Receptor->Signal Transduction Cascade Activates Transcription Factor Activation Transcription Factor Activation Signal Transduction Cascade->Transcription Factor Activation Gene Expression Gene Expression Transcription Factor Activation->Gene Expression Regulates Biological Response Biological Response Gene Expression->Biological Response

Caption: A generalized diagram of a potential signaling pathway that could be modulated by this compound.

G cluster_1 Drug Discovery Workflow In Vitro Studies In Vitro Studies Cell-based Assays Cell-based Assays In Vitro Studies->Cell-based Assays In Vivo Studies In Vivo Studies Animal Models Animal Models In Vivo Studies->Animal Models Mechanism of Action Mechanism of Action Cell-based Assays->Mechanism of Action Efficacy & Safety Efficacy & Safety Animal Models->Efficacy & Safety Lead Compound Lead Compound Mechanism of Action->Lead Compound Efficacy & Safety->Lead Compound

Caption: A simplified workflow illustrating the progression from in vitro to in vivo studies in drug discovery.

As research into this compound progresses, this guide will be updated to reflect the available data, providing a valuable resource for the scientific community. The objective comparison of its in vitro and in vivo bioactivities will be paramount in determining its potential as a future therapeutic agent.

A Comparative Analysis of the Antioxidant Capacity of Polyphenols: Featuring Carasiphenol C in the Context of Carob Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant capacity of various polyphenols. While direct quantitative data for Carasiphenol C is not available in the current body of scientific literature, this document summarizes the antioxidant potential of extracts from its natural source, the carob (Ceratonia siliqua), and presents a detailed comparison with well-studied polyphenols: quercetin, catechin, and resveratrol (B1683913).

Introduction

Polyphenols are a large and diverse group of naturally occurring compounds in plants, renowned for their antioxidant properties. These properties are crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This guide focuses on a comparative assessment of the antioxidant capacity of several key polyphenols. A particular point of interest is this compound, a phenolic compound isolated from carob. Due to the nascent stage of research on this specific compound, we will contextualize its potential antioxidant activity by examining data from carob extracts, which are rich in a variety of polyphenols, including this compound. This will be compared against the established antioxidant capacities of quercetin, catechin, and resveratrol, for which a wealth of experimental data exists.

Comparative Antioxidant Capacity: A Tabular Overview

The antioxidant capacity of a compound can be evaluated using various assays, with 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC) being among the most common. These assays measure the ability of an antioxidant to neutralize specific free radicals. The results are often expressed as IC50 values (the concentration of the antioxidant required to inhibit 50% of the radical) or as Trolox Equivalents (TE), which compares the antioxidant capacity of the substance to that of Trolox, a water-soluble vitamin E analog.

Disclaimer: The following table presents data for carob extracts as a proxy for the potential antioxidant environment of this compound. Direct comparisons of this compound with other polyphenols should be made with caution until specific data for the isolated compound becomes available.

Compound/ExtractDPPH AssayABTS AssayORAC Assay
Carob (Ceratonia siliqua) Leaf Extract 0.50–0.58 mmol TE/g[1]--
Quercetin IC50: 1.89 ± 0.33 µg/mL[2]IC50: 1.89 ± 0.33 µg/mL[2]23.12 µmol TE/g[1]
Catechin IC50: 3.12 ± 0.51 µg/mL[2]IC50: 3.12 ± 0.51 µg/mL-
Resveratrol --23.12 µmol TE/g

Note: IC50 values are inversely proportional to antioxidant activity (a lower IC50 indicates higher activity). TEAC and ORAC values are directly proportional to antioxidant activity (a higher value indicates higher activity). The data presented is sourced from various studies and experimental conditions may differ.

Experimental Methodologies

A clear understanding of the experimental protocols is essential for the interpretation and comparison of antioxidant capacity data. Below are detailed methodologies for the DPPH, ABTS, and ORAC assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength (typically around 517 nm) is proportional to the concentration of the antioxidant.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared.

  • A specific volume of the DPPH solution is added to the test compound and standard solutions.

  • The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. When an antioxidant is added, it reduces the ABTS•+ back to its colorless neutral form. The reduction in absorbance at a specific wavelength (e.g., 734 nm) is proportional to the antioxidant concentration.

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound and a standard (e.g., Trolox) are prepared.

  • A specific volume of the diluted ABTS•+ solution is added to the test compound and standard solutions.

  • After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species (ROS) in the body.

Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is used to generate the radicals. In the absence of an antioxidant, the peroxyl radicals quench the fluorescence of the probe. In the presence of an antioxidant, the antioxidant scavenges the peroxyl radicals, thus protecting the fluorescent probe from oxidation and preserving its fluorescence.

Protocol:

  • A solution of the fluorescent probe (e.g., fluorescein) is prepared in a phosphate (B84403) buffer (pH 7.4).

  • Solutions of the test compound, a standard (Trolox), and a blank are prepared.

  • The fluorescent probe solution, along with the test compound, standard, or blank, are added to the wells of a microplate and pre-incubated at 37°C.

  • The AAPH solution is added to each well to initiate the reaction.

  • The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The net AUC of the sample is calculated by subtracting the AUC of the blank.

  • The ORAC value is expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to that of a Trolox standard curve.

Signaling Pathways and Experimental Workflows

The antioxidant effects of polyphenols are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.

General Antioxidant Assay Workflow

The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assays like DPPH and ABTS.

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Compound Test Compound/Standard Preparation Mix Mixing of Compound and Radical Solution Compound->Mix Radical Radical Solution (DPPH or ABTS•+) Preparation Radical->Mix Incubation Incubation (Dark, Room Temp) Mix->Incubation Spectro Spectrophotometric Measurement Incubation->Spectro Calc Calculation of % Inhibition Spectro->Calc IC50 Determination of IC50/TEAC Calc->IC50

Caption: A simplified workflow for DPPH and ABTS antioxidant capacity assays.

Nrf2-ARE Signaling Pathway

A key mechanism by which polyphenols exert their antioxidant effects at the cellular level is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Nrf2_Pathway Nrf2-ARE Antioxidant Response Pathway Polyphenols Polyphenols Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Polyphenols->Keap1_Nrf2 inhibit ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induce dissociation Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free releases Nucleus Nucleus Nrf2_free->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2_free->ARE binds to Transcription Gene Transcription ARE->Transcription Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) Transcription->Enzymes Protection Cellular Protection Enzymes->Protection

Caption: Polyphenols can activate the Nrf2-ARE pathway to boost cellular antioxidant defenses.

Conclusion

While the direct antioxidant capacity of the isolated compound this compound remains to be elucidated, the available data on carob extracts suggest a promising antioxidant potential, likely attributable to its complex mixture of polyphenols. In comparison, established polyphenols like quercetin, catechin, and resveratrol have demonstrated potent antioxidant activities in various in vitro assays. Future research focusing on the isolation and characterization of this compound is warranted to fully understand its specific contribution to the antioxidant properties of carob and its potential applications in health and wellness. The standardized methodologies and understanding of underlying signaling pathways presented in this guide offer a framework for such future investigations.

References

Navigating the Uncharted Territory of Carasiphenol C: A Call for Foundational Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature, specific data on the structure-activity relationship (SAR) of Carasiphenol C and its analogs remains elusive. This notable absence of information in the scientific domain prevents the creation of a detailed comparative guide as initially requested. The scientific community has yet to publish in-depth studies on this particular compound, leaving its biological activities, signaling pathways, and the therapeutic potential of its derivatives largely unexplored.

The current body of research extensively covers the broader class of polyphenolic compounds, to which this compound may belong. These studies highlight the significant anti-cancer, anti-inflammatory, and neuroprotective properties of many polyphenols.[1][2][3][4] However, without specific data on this compound, any discussion of its SAR would be purely speculative.

To facilitate future research and provide a framework for when data on this compound becomes available, we present a generalized template for a comparative guide. This includes the proposed structure for data presentation and examples of the requested visualizations.

Future Data Presentation: A Proposed Structure

Once experimental data is available, we recommend the following tabular format for a clear and concise comparison of this compound analogs.

Table 1: In Vitro Anti-Cancer Activity of this compound Analogs

CompoundModification from this compoundCell LineIC₅₀ (µM)
This compound-MCF-7Data N/A
Analog 1e.g., Hydroxylation at C-5MCF-7Data N/A
Analog 2e.g., Methylation of phenol (B47542) groupMCF-7Data N/A
Doxorubicin (Control)-MCF-7Data N/A

Table 2: Anti-Inflammatory Activity of this compound Analogs

CompoundAssayTargetIC₅₀ (µM) or % Inhibition
This compounde.g., COX-2 InhibitionCOX-2Data N/A
Analog 1e.g., COX-2 InhibitionCOX-2Data N/A
Analog 2e.g., COX-2 InhibitionCOX-2Data N/A
Celecoxib (Control)e.g., COX-2 InhibitionCOX-2Data N/A

Experimental Protocols: A Generalized Approach

Detailed experimental protocols are crucial for the reproducibility of scientific findings. When research on this compound is published, the following sections should be meticulously detailed.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and its analogs for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Cyclooxygenase (COX-2) Inhibition Assay

  • Enzyme Preparation: Purify recombinant human COX-2 enzyme.

  • Assay Reaction: In a 96-well plate, combine the enzyme, arachidonic acid (substrate), and various concentrations of the test compounds.

  • PGE₂ Measurement: Incubate the reaction mixture and then measure the production of prostaglandin (B15479496) E₂ (PGE₂) using an ELISA kit.

  • Data Analysis: Determine the IC₅₀ values for COX-2 inhibition.

Mandatory Visualizations: A Template for Future Discoveries

The following diagrams, created using the DOT language, illustrate the type of visualizations that would be invaluable in a future guide on this compound, once the relevant signaling pathways and experimental workflows are elucidated.

experimental_workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_results Outcome start This compound mod1 Chemical Modification 1 start->mod1 mod2 Chemical Modification 2 start->mod2 analog1 Analog 1 mod1->analog1 analog2 Analog 2 mod2->analog2 invitro In Vitro Assays (e.g., MTT, COX-2) analog1->invitro analog2->invitro invivo In Vivo Models (e.g., Xenograft) invitro->invivo sar SAR Analysis invivo->sar lead Lead Compound Identification sar->lead

Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation carasiphenol_c This compound Analog carasiphenol_c->akt

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of a this compound analog.

The absence of specific data on this compound underscores a significant gap in the field of natural product chemistry and pharmacology. The templates and generalized protocols provided here are intended to serve as a valuable resource for researchers who will pioneer the exploration of this potentially important compound. Further investigation is strongly encouraged to uncover the structure-activity relationships of this compound analogs and to determine their therapeutic promise.

References

A Head-to-Head Comparison: Carasiphenol C and Its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Unveiling Carasiphenol C

This compound is a polyphenolic compound with the chemical formula C₄₂H₃₂O₉. Its complex structure, identified in the PubChem database, suggests a formidable therapeutic potential, likely exhibiting antioxidant and other biological activities characteristic of polyphenols.[1][2][3][4]

Chemical Structure of this compound:

  • Molecular Formula: C₄₂H₃₂O₉

  • Molecular Weight: 680.7 g/mol

  • IUPAC Name: (1R,4R,5R,11R,12R,19R)-4-(3,5-dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.0²,¹⁰.0³,⁷.0¹³,¹⁸]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol[1]

The Impact of Glycosylation: A General Perspective

Glycosylation, the enzymatic process of attaching a carbohydrate (glycan) to another molecule, can significantly modify the parent molecule's properties. In the context of polyphenols like this compound, the formation of glycosides can lead to:

  • Increased Solubility: The hydrophilic nature of the sugar moiety generally enhances the water solubility of the aglycone (the non-sugar part, in this case, this compound).

  • Enhanced Stability: Glycosylation can protect the phenolic hydroxyl groups from oxidation, thereby increasing the molecule's stability.

  • Altered Bioavailability: The glycoside's ability to be absorbed, distributed, metabolized, and excreted can be vastly different from the aglycone. C-glycosides, where the sugar is linked via a C-C bond, are notably more resistant to enzymatic hydrolysis in the digestive tract compared to O-glycosides (C-O bond), potentially leading to higher bioavailability.

  • Modulated Biological Activity: The sugar moiety can influence the molecule's interaction with biological targets, sometimes acting as a prodrug that releases the active aglycone at the site of action.

Comparative Data: this compound (Aglycone) vs. Hypothetical Glycosides

Due to the absence of specific experimental data for this compound glycosides, the following table presents a generalized comparison based on established principles of phenolic glycosylation.

FeatureThis compound (Aglycone)This compound Glycosides (Hypothetical)
Solubility Lower in aqueous solutionsHigher in aqueous solutions
Metabolic Stability Susceptible to enzymatic degradation (e.g., oxidation)Generally more stable; C-glycosides are highly resistant to hydrolysis
Bioavailability Variable, may be limited by poor solubility and metabolismPotentially improved, especially for C-glycosides which are more stable in the gut
Antioxidant Activity Potentially high due to free hydroxyl groupsMay be lower in vitro if hydroxyl groups are involved in the glycosidic bond, but could be high in vivo upon hydrolysis to the aglycone
Cellular Uptake Passive diffusion may be predominantMay involve specific glucose transporters, potentially leading to targeted uptake in certain cells

Experimental Protocols for Comparative Analysis

To empirically compare this compound and its glycosides, a series of in vitro and in vivo experiments would be essential.

Antioxidant Activity Assessment
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Prepare methanolic solutions of this compound and its glycosides at various concentrations.

    • Add 100 µL of each sample solution to 100 µL of a 0.2 mM DPPH solution in a 96-well plate.

    • Incubate the plate in the dark for 30 minutes at room temperature.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox would be used as a positive control.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the oxidative degradation of a fluorescent probe after being mixed with free radical generators. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Stability Assays
  • In Vitro Digestive Stability:

    • Incubate this compound and its glycosides in simulated gastric fluid (SGF, pH 1.2) for 2 hours.

    • Subsequently, incubate in simulated intestinal fluid (SIF, pH 6.8) for a further 2-4 hours.

    • Analyze the samples at different time points using HPLC to quantify the remaining parent compound.

  • Plasma Stability Assay:

    • Incubate the compounds with fresh plasma from a relevant species (e.g., human, rat) at 37°C.

    • Collect aliquots at various time intervals.

    • Precipitate plasma proteins and analyze the supernatant by LC-MS/MS to determine the rate of degradation.

Cell-Based Assays
  • Cytotoxicity Assay (MTT Assay):

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound and its glycosides for 24-72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

  • Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):

    • Culture RAW 264.7 macrophages and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compounds.

    • After 24 hours, measure the nitric oxide production in the culture medium using the Griess reagent.

Signaling Pathway Modulation

Polyphenols are known to exert their biological effects by modulating various signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, a common target for polyphenolic compounds is the NF-κB signaling pathway , a key regulator of inflammation.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB_IkappaB NF-κB/IκB Complex NFkappaB NF-κB (p65/p50) NFkappaB_IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates Carasiphenol_C This compound / Glycosides Carasiphenol_C->IKK inhibits DNA DNA NFkappaB_nuc->DNA binds Genes Inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes transcribes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound and its glycosides.

This diagram illustrates how pro-inflammatory stimuli like LPS can activate the NF-κB pathway, leading to the transcription of inflammatory genes. Polyphenols such as this compound are often investigated for their potential to inhibit this pathway, for instance, by preventing the activation of the IKK complex.

References

Validating the Purity of Commercially Available Carasiphenol C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and characterization of investigational compounds are paramount. This guide provides a comparative framework for validating the purity of commercially available Carasiphenol C, a stilbenoid with potential neuroprotective properties. We present detailed experimental protocols for purity assessment and compare its potential efficacy with other well-researched neuroprotective agents.

This compound, a complex stilbenoid, has garnered interest within the scientific community for its potential therapeutic applications. As with any commercially sourced compound, rigorous purity validation is a critical first step in ensuring the reliability and reproducibility of experimental results. This guide outlines the essential analytical techniques and provides a comparative analysis against established neuroprotective compounds, resveratrol (B1683913) and curcumin (B1669340).

Purity Assessment of this compound

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide structural confirmation and identify potential impurities. Commercial suppliers of this compound typically claim a purity of ≥98%, which should be independently verified.

Table 1: Purity Analysis of this compound
Analytical TechniqueParameterSpecification
High-Performance Liquid Chromatography (HPLC) Purity (by peak area %)≥ 98.0%
Retention Time (t R )Consistent with reference standard
¹H-NMR Spectroscopy Chemical Shifts (δ) and Coupling Constants (J)Consistent with the established structure of this compound
Mass Spectrometry (LC-MS) [M-H]⁻Expected: 679.1923 m/z

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Quantification

This protocol outlines a reverse-phase HPLC method suitable for the quantitative analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

  • Dilute the stock solution with the initial mobile phase composition (90:10 A:B) to a final concentration of 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area of all observed peaks in the chromatogram.

¹H-NMR Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to detect the presence of any proton-containing impurities.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated methanol (CD₃OD) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

Sample Preparation:

Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.

Data Analysis:

The obtained ¹H-NMR spectrum should be compared with a reference spectrum of this compound. The chemical shifts, signal integrations, and coupling constants should be consistent with the assigned structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification

LC-MS is employed to confirm the molecular weight of this compound and to identify any potential impurities by their mass-to-charge ratio.

Instrumentation and Conditions:

  • LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for phenolic compounds.

  • Chromatographic Conditions: The same HPLC method as described above can be used.

Data Analysis:

The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ of this compound at an m/z of approximately 679.1923.

Comparative Analysis with Alternative Neuroprotective Compounds

This compound belongs to the stilbenoid class of polyphenols, which are known for their neuroprotective effects.[1][2][3] A comparison with other well-studied neuroprotective compounds like resveratrol and curcumin can provide context for its potential therapeutic efficacy. The neuroprotective mechanisms of these compounds often involve the modulation of key signaling pathways related to oxidative stress, inflammation, and apoptosis.[4][5]

Table 2: Comparison of Neuroprotective Compounds
CompoundClassProposed Neuroprotective MechanismsKey Signaling Pathways
This compound StilbenoidAntioxidant, Anti-inflammatory, Anti-apoptotic (Hypothesized based on class)Likely involves PI3K/Akt, SIRT1, Nrf2 pathways
Resveratrol StilbenoidAntioxidant, Anti-inflammatory, Sirtuin activationPI3K/Akt, SIRT1, Nrf2, NF-κB
Curcumin CurcuminoidAntioxidant, Anti-inflammatory, Anti-protein aggregationNrf2, NF-κB, PI3K/Akt

Visualizing the Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the potential mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_results Data Evaluation cluster_conclusion Conclusion start Commercially Available This compound dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC-UV/DAD (Quantitative Purity) filter->hplc Inject nmr ¹H-NMR (Structural Confirmation) filter->nmr Analyze ms LC-MS (Molecular Weight) filter->ms Inject purity_data Purity ≥ 98%? hplc->purity_data structure_confirm Structure Confirmed? nmr->structure_confirm mw_confirm Correct MW? ms->mw_confirm proceed Proceed with Research purity_data->proceed repurify Repurify or Source New Batch purity_data->repurify No structure_confirm->proceed structure_confirm->repurify No mw_confirm->proceed mw_confirm->repurify No

Workflow for the purity validation of this compound.

Neuroprotective_Signaling_Pathway cluster_stimulus Cellular Stress cluster_compounds Neuroprotective Compounds cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes oxidative_stress Oxidative Stress pi3k_akt PI3K/Akt Pathway oxidative_stress->pi3k_akt nrf2 Nrf2 Pathway oxidative_stress->nrf2 nfkb NF-κB Pathway oxidative_stress->nfkb neuroinflammation Neuroinflammation neuroinflammation->nfkb carasiphenol This compound (Stilbenoid) carasiphenol->pi3k_akt Activates sirt1 SIRT1 Pathway carasiphenol->sirt1 Activates carasiphenol->nrf2 Activates resveratrol Resveratrol (Stilbenoid) resveratrol->pi3k_akt Modulates resveratrol->sirt1 Modulates resveratrol->nrf2 Modulates resveratrol->nfkb Modulates curcumin Curcumin (Curcuminoid) curcumin->pi3k_akt Modulates curcumin->nrf2 Modulates curcumin->nfkb Modulates anti_apoptotic Anti-apoptotic Effects pi3k_akt->anti_apoptotic sirt1->anti_apoptotic antioxidant Antioxidant Response nrf2->antioxidant anti_inflammatory Anti-inflammatory Effects nfkb->anti_inflammatory Inhibits survival Neuronal Survival antioxidant->survival anti_inflammatory->survival anti_apoptotic->survival

Proposed neuroprotective signaling pathways of this compound and alternatives.

References

Benchmarking Carasiphenol C activity against known enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the biological and enzyme inhibitory activities of Carasiphenol C has yielded no specific data for this compound. Consequently, a direct comparison with known enzyme inhibitors, as initially requested, cannot be provided at this time.

Initial research efforts aimed to identify the target enzymes of this compound and gather quantitative data on its inhibitory potency (e.g., IC50, Ki values). This would have been followed by a comparative analysis against established inhibitors of the same targets. However, the absence of any published experimental data on this compound in scientific literature precludes the execution of this comparative study.

While information on this compound is not available, the broader search did yield information on the enzyme inhibitory properties of other natural compounds. For instance, studies on polyphenols from Cistus parviflorus have demonstrated their potential as antioxidants and α-glucosidase inhibitors. Similarly, research on secondary metabolites from the fungus Trichoderma harzianum has revealed a variety of bioactive compounds with cytotoxic and antimicrobial properties. These examples highlight the common methodologies used to assess and compare the enzymatic activities of natural products.

To proceed with a comparison guide as requested, information on the specific biological target and inhibitory activity of this compound is required. Should such data become available, a thorough benchmarking study could be conducted. This would involve:

  • Data Compilation: Gathering quantitative metrics of inhibition for both this compound and reference inhibitors.

  • Experimental Protocol Detailing: Outlining the specific assays used to determine the inhibitory activities.

  • Visualization: Creating diagrams of experimental workflows and any relevant biological pathways.

At present, without foundational data on this compound, the development of the requested "Publish Comparison Guides" is not feasible. We recommend preliminary experimental investigation to determine the biological activity of this compound to enable future comparative analysis.

Safety Operating Guide

Essential Guide to the Safe Disposal of Carasiphenol C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Carasiphenol C is readily available. The following procedures are based on established best practices for the handling and disposal of general phenolic compounds and other hazardous research chemicals. Researchers must conduct a risk assessment and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

This compound: Key Data

While a comprehensive toxicological profile for this compound is not available, its basic chemical properties are listed below. Phenolic compounds as a class are known to be toxic and corrosive.

PropertyValue
Molecular Formula C₄₂H₃₂O₉
Molecular Weight 680.7 g/mol

Detailed Disposal Protocol for this compound

This protocol outlines the step-by-step process for the safe disposal of this compound waste.

Personal Protective Equipment (PPE)

Due to the hazardous nature of phenolic compounds, the following PPE is mandatory when handling this compound waste:

  • Eye Protection: Chemical splash goggles and a face shield must be worn.[1]

  • Hand Protection: Double-gloving is recommended. Use nitrile gloves for incidental contact. For direct or prolonged contact, wear heavy-duty gloves such as butyl rubber or neoprene.[1][2]

  • Body Protection: A fully buttoned, long-sleeved lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[1][2]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as used weighing papers, contaminated gloves, and pipette tips, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

    • Do not mix with non-hazardous or biological waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction residues and rinsing solutions from cleaning contaminated glassware, in a designated, shatter-proof container.

    • The first rinse of any contaminated glassware must be collected as hazardous waste.

    • Ensure the waste container is chemically compatible with phenols and any solvents used.

    • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.

  • Sharps Waste:

    • Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container for chemical waste.

Labeling and Storage

Accurate labeling and proper storage are critical for safety and regulatory compliance.

  • Labeling:

    • All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.

    • The label must include the full chemical name ("this compound"), the concentration, and a clear indication of the hazards (e.g., "Toxic," "Corrosive"). Do not use abbreviations or chemical formulas.

  • Storage:

    • Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.

    • Keep waste containers tightly closed except when adding waste.

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • Use secondary containment, such as a plastic tub, to capture any potential leaks.

Disposal Procedure
  • Never dispose of this compound down the drain or in the regular trash. Phenolic compounds are toxic to aquatic life and can damage plumbing systems.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal. The ultimate disposal method for phenolic compounds is typically high-temperature incineration at a licensed facility.

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert your colleagues and supervisor.

  • Secure the area to prevent unauthorized entry.

  • If the spill is small and you are trained to handle it:

    • Don the appropriate PPE.

    • Contain the spill using a chemical spill kit with an absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb large quantities of phenolic compounds.

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • For large spills, or if you are not comfortable cleaning it up, contact your institution's EHS or emergency response team immediately.

Disposal Workflow for this compound

The following diagram illustrates the logical steps for the safe disposal of this compound waste.

Carasiphenol_C_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe segregate Segregate Waste Type ppe->segregate solid_waste Solid Waste (e.g., contaminated gloves, paper) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) segregate->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated glass, needles) segregate->sharps_waste Sharps solid_container Collect in Lined, Leak-Proof Container solid_waste->solid_container liquid_container Collect in Compatible, Shatter-Proof Container liquid_waste->liquid_container sharps_container Collect in Puncture- Resistant Sharps Container sharps_waste->sharps_container label_waste Label Container Immediately 'Hazardous Waste - this compound' solid_container->label_waste liquid_container->label_waste sharps_container->label_waste storage Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup end End: Proper Disposal by Licensed Facility ehs_pickup->end

Caption: A workflow diagram for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Carasiphenol C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Carasiphenol C, a phenolic compound. Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

Due to its phenolic nature, this compound requires stringent safety measures to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE and engineering controls. Phenol (B47542) can cause chemical burns and has moderate systemic toxicity. It is readily absorbed through the skin, and this can have an anesthetic effect, meaning burns may not be immediately painful.

Equipment Specifications Purpose
Gloves For concentrations >70%, butyl rubber, Viton, Barrier, or Silver Shield gloves are recommended. For short-term work with lower concentrations, neoprene or polyvinyl alcohol gloves with a thickness >0.3 mm are suitable.[1] Double gloving is a good practice.[2][3] Nitrile gloves are generally not recommended for prolonged contact with phenol.[1]To prevent skin contact and absorption.
Eye Protection Chemical safety goggles and/or a face shield must be worn, especially when there is a potential for splashes.[2]To protect eyes from splashes and permanent injury.
Body Protection A fully buttoned lab coat worn over long pants and closed-toe shoes is mandatory. For tasks with a higher risk of splashing, a butyl rubber or neoprene apron should be worn over the lab coat.To protect the skin from accidental spills.
Engineering Controls All work with this compound, including the preparation of solutions, should be conducted in a certified chemical fume hood.To prevent inhalation of vapors or aerosols.

Experimental Protocol: Safe Handling of this compound

The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Pre-Handling:

  • Before handling, ensure that an appropriate spill kit is readily available.

  • Locate the nearest emergency eyewash station and safety shower and confirm they are accessible.

  • Prepare a designated work area within a chemical fume hood.

  • Ensure all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Don the appropriate PPE as specified in the table above.

  • When weighing the solid compound, do so within the fume hood to avoid inhaling any dust particles.

  • If preparing a solution, add this compound to the solvent slowly to avoid splashing.

  • Keep all containers with this compound tightly closed when not in use.

3. Centrifugation:

  • If centrifugation is required, use sealed safety cups to contain any potential aerosols that could be generated.

4. Post-Handling and Cleanup:

  • After handling, wipe down the work area in the fume hood with an appropriate decontaminant.

  • Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last.

  • Wash hands thoroughly with soap and water after removing gloves.

5. First Aid Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Polyethylene glycol 300 or 400 (PEG 300 or PEG 400) is recommended for treating phenol burns. Remove all contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Collect all waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Solid waste (e.g., contaminated gloves, paper towels) should be collected separately from liquid waste.

Container Management:

  • Keep waste containers securely closed except when adding waste.

  • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

Disposal Procedure:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Fume Hood gather_ppe Gather PPE prep_area->gather_ppe locate_safety Locate Eyewash/Shower gather_ppe->locate_safety spill_kit Ensure Spill Kit is Ready locate_safety->spill_kit don_ppe Don Appropriate PPE spill_kit->don_ppe weigh_solid Weigh Solid in Hood don_ppe->weigh_solid prep_solution Prepare Solution in Hood weigh_solid->prep_solution handle_compound Handle Compound prep_solution->handle_compound cleanup Clean Work Area handle_compound->cleanup segregate_waste Segregate Waste handle_compound->segregate_waste doff_ppe Doff PPE cleanup->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands label_container Label Waste Container segregate_waste->label_container store_waste Store Waste Securely label_container->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.